1,1-Difluorocyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDDOUBRQFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382473 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-70-3 | |
| Record name | 1,1-difluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1-Difluorocyclopentane: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool for optimizing drug candidates. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a bioisostere for carbonyl groups and ethers, providing a means to modulate electronic and conformational properties without drastically altering molecular size. This guide provides a comprehensive technical overview of 1,1-difluorocyclopentane, a valuable building block for the synthesis of novel therapeutics and research probes.
Core Identification and Physicochemical Properties
CAS Registry Number: 1120-70-3[1]
This compound is a cyclic aliphatic compound characterized by the presence of a five-membered ring with two fluorine atoms attached to the same carbon.
Molecular and Physical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₂ | PubChem[1] |
| Molecular Weight | 106.11 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of this compound: A Scalable Approach
The synthesis of gem-difluorinated cycloalkanes has been a subject of considerable research, with various methods developed to achieve this transformation. A particularly effective and scalable method for the preparation of this compound involves the deoxofluorination of cyclopentanone using a suitable fluorinating agent.
Deoxofluorination of Cyclopentanone
A robust and scalable synthesis of gem-difluorinated cyclopentanes has been reported, employing morpholinosulfur trifluoride (MorphDAST) as the fluorinating agent.[3] This method offers high yields and operational simplicity, making it suitable for producing significant quantities of the target compound.
Reaction Scheme:
Caption: Deoxofluorination of cyclopentanone to this compound.
Experimental Protocol: Synthesis of this compound from Cyclopentanone
The following protocol is adapted from the general procedure for the synthesis of gem-difluorinated cycloalkanes using MorphDAST.[3][4]
Materials:
-
Cyclopentanone
-
Morpholinosulfur trifluoride (MorphDAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Fluorinating Agent: Slowly add MorphDAST to the stirred solution of cyclopentanone. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as MorphDAST is sensitive to moisture.
-
Slow Addition at Low Temperature: The slow addition of the fluorinating agent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Aqueous Bicarbonate Quench: The saturated sodium bicarbonate solution neutralizes any remaining acidic species and quenches the unreacted MorphDAST.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
| Spectroscopy Type | Key Features |
| ¹⁹F NMR | A single resonance is expected, as both fluorine atoms are chemically equivalent. The chemical shift will be characteristic of a gem-difluoroalkane. A ¹⁹F NMR spectrum is available on PubChem.[1] |
| ¹H NMR | Two multiplets are expected for the two sets of non-equivalent methylene protons on the cyclopentane ring. The protons on the carbons adjacent to the CF₂ group (C2 and C5) will show coupling to the fluorine atoms. |
| ¹³C NMR | Three distinct signals are expected: one for the carbon bearing the two fluorine atoms (C1), which will appear as a triplet due to C-F coupling, and two for the methylene carbons (C2/C5 and C3/C4). |
| Infrared (IR) Spectroscopy | Characteristic C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 106. Fragmentation patterns will be consistent with the loss of fluorine and alkyl fragments. |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
It is imperative to handle this compound in a fume hood with appropriate personal protective equipment (PPE).
Applications in Drug Discovery and Medicinal Chemistry
The this compound motif serves as a valuable building block in medicinal chemistry, primarily as a bioisosteric replacement for a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can lead to significant improvements in a drug candidate's profile.
Workflow for Incorporating this compound in Drug Design:
Caption: Drug discovery workflow utilizing this compound.
Key Advantages of the Gem-Difluoro Moiety:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an increased half-life of the drug in the body.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for receptor binding and pharmacokinetic properties.[2]
-
Conformational Constraint: The introduction of the CF₂ group can restrict the conformational flexibility of the cyclopentane ring, potentially leading to a more favorable binding conformation.
-
Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility is complex and context-dependent, offering a handle for fine-tuning these critical drug-like properties.[2]
While specific examples of marketed drugs containing the this compound moiety are not prevalent, the use of gem-difluorinated cycloalkanes as building blocks in drug discovery programs is an active area of research.[3][5]
Conclusion
This compound is a valuable and accessible building block for medicinal chemists and researchers. Its synthesis via the deoxofluorination of cyclopentanone provides a scalable route to this important scaffold. The unique electronic and steric properties of the gem-difluoro group offer a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel and improved therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2783162, this compound. [Link].
-
Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. [Link]
-
Geraschenko, O. V., Solomin, V., Vashchenko, B., & Grygorenko, O. (2019). Synthesis and chemical transformations of diazolyl α,α-difluoroacetates. Journal of Fluorine Chemistry, 227, 109373. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(20), e202104336. [Link]
-
Itoh, T. (2011). gem-Difluorinated cyclopropanes as key building blocks for novel biologically active molecules. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 313-334). Wiley-Blackwell. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. European Journal of Organic Chemistry, 2021(47), 6439-6453. [Link]
-
Chernykh, A. V., Zozulya, S., Hutskalova, V., & Mykhailiuk, P. K. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 29(48), e202301383. [Link]
Sources
Conformational Landscape of 1,1-Difluorocyclopentane: A Technical Guide for Drug Discovery and Molecular Design
Foreword: Unveiling the Subtle Architects of Molecular Behavior
In the intricate world of drug discovery and molecular design, the three-dimensional architecture of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. Among the myriad of structural motifs employed to modulate these properties, the cyclopentane ring holds a significant position due to its unique conformational flexibility. The introduction of fluorine, an element revered for its ability to fine-tune electronic and steric properties, further enriches this conformational landscape. This guide provides an in-depth technical exploration of the conformational analysis of 1,1-difluorocyclopentane, a seemingly simple molecule that serves as a powerful case study in the interplay of steric, electronic, and stereoelectronic effects that govern molecular shape and behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles is not merely academic; it is a critical tool in the rational design of next-generation therapeutics.
The Dynamic World of Cyclopentane: Beyond the Planar Hexagon
Unlike its six-membered cousin, cyclohexane, which predominantly adopts a well-defined chair conformation, cyclopentane exists in a dynamic equilibrium of non-planar forms. A planar cyclopentane would suffer from significant torsional strain due to the eclipsing of all C-H bonds, and while the internal bond angles of a regular pentagon (108°) are close to the ideal tetrahedral angle of 109.5°, the molecule readily puckers to alleviate this strain.[1]
This puckering gives rise to two primary, non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) .
-
Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.
-
Twist Conformation: Here, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.
These two forms are not static. They rapidly interconvert through a low-energy process known as pseudorotation . This is not a true rotation around a bond, but rather a continuous wave-like motion of the pucker around the ring. The energy barrier to pseudorotation in cyclopentane is very low, making it a highly flexible system at room temperature.[1]
The Impact of Gem-Difluorination: A Shift in the Conformational Paradigm
The introduction of two fluorine atoms on the same carbon (a gem-difluoro group) at the C1 position of the cyclopentane ring dramatically alters this conformational landscape. The high electronegativity and steric bulk of the fluorine atoms introduce new electronic and steric interactions that favor specific conformations.
Computational studies, particularly ab initio calculations, have been instrumental in elucidating the preferred conformations of this compound. These studies indicate a departure from the near-free pseudorotation of the parent hydrocarbon.
The Preferred Conformations: An Energetic Hierarchy
A comprehensive study by Dakkouri et al., which included ab initio calculations on this compound as a comparative model for their investigation of 1,1-dichlorocyclopentane, provides key insights. Their work, and the broader understanding of stereoelectronic effects in fluorinated alkanes, suggests that the conformational preference in this compound is governed by a delicate balance of several factors:
-
Torsional Strain: The drive to stagger C-C and C-H bonds.
-
Angle Strain: The deviation from the ideal tetrahedral bond angle.
-
Steric Hindrance: Repulsive interactions between the bulky fluorine atoms and adjacent hydrogen atoms.
-
Stereoelectronic Effects: Specifically, the anomeric effect.
Computational models predict that the envelope conformation with the C1 carbon (the one bearing the fluorine atoms) at the flap position is a significant low-energy conformer . This arrangement allows for the minimization of steric clashes between the fluorine atoms and the rest of the ring. Furthermore, the twist conformations are also predicted to be low in energy, with the exact energy difference being dependent on the level of theory used in the calculations.
| Conformation | Symmetry | Relative Energy (kcal/mol) - Representative | Key Features |
| Envelope (C1-flap) | C_s | ~0.0 | Minimizes steric interactions of the CF2 group. |
| Twist | C_2 | Small energy difference from envelope | Represents another low-energy state in the pseudorotation pathway. |
| Planar | D_5h | High | Significant torsional strain. |
Note: The exact relative energies can vary depending on the computational method and basis set employed.
The Role of the Anomeric Effect
A crucial factor influencing the conformational preference in this compound is the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (or in this case, another electronegative atom) to favor an axial or gauche orientation. In this compound, this manifests as a stabilizing interaction between the lone pair of one fluorine atom and the antibonding orbital (σ) of the adjacent C-F bond (n_F → σ_CF). This interaction is maximized in a puckered conformation where the C-F bonds have a gauche relationship, further disfavoring a planar structure.
Experimental and Computational Methodologies: A Synergistic Approach
The conformational analysis of molecules like this compound relies on a powerful combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics
NMR spectroscopy is a cornerstone of conformational analysis. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the resolution of signals from different conformers at low temperatures.
Experimental Protocol: Low-Temperature ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a pure sample of this compound in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of solvents like CS₂/CD₂Cl₂).
-
The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Tune and match the ¹⁹F probe.
-
Acquire a standard ¹⁹F spectrum at room temperature.
-
-
Low-Temperature Data Acquisition:
-
Gradually lower the temperature of the sample in the NMR probe.
-
Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Monitor the ¹⁹F spectrum for changes in line shape, chemical shifts, and coupling constants.
-
At the coalescence temperature (T_c), the signals from interconverting conformers will broaden and merge.
-
Below the coalescence temperature, separate signals for each fluorine environment in the different conformers may be observed.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the resolved conformers.
-
The integration of the signals at low temperatures can provide the population of each conformer, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTlnK_eq.
-
Line shape analysis of the spectra at and around the coalescence temperature can be used to determine the energy barrier to interconversion (ΔG‡).
-
Logical Workflow for NMR-based Conformational Analysis
Computational Chemistry: Predicting and Rationalizing Conformations
Computational chemistry provides a powerful toolkit to predict the structures, relative energies, and interconversion barriers of conformers. Ab initio and Density Functional Theory (DFT) methods are particularly well-suited for this purpose.
Protocol for Computational Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular modeling software.
-
Generate a series of initial guess structures corresponding to the expected envelope and twist conformations.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is crucial for five-membered rings due to the shallow energy landscape of pseudorotation.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or a higher-level method like MP2).
-
-
Frequency Calculations:
-
Perform frequency calculations for each optimized structure to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
-
Transition State Search:
-
To determine the energy barriers to interconversion, locate the transition state structures connecting the low-energy conformers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Confirm the transition states by frequency calculations (they should have exactly one imaginary frequency).
-
-
Data Analysis:
-
Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers.
-
Determine the energy barriers for the interconversion pathways.
-
The calculated relative Gibbs free energies can be used to predict the Boltzmann population of each conformer at a given temperature.
-
Logical Flow of Computational Conformational Analysis
Implications for Drug Discovery and Molecular Design
The conformational preferences of the this compound motif have significant implications for its use in medicinal chemistry:
-
Pre-organization of Substituents: By favoring specific envelope or twist conformations, the gem-difluoro group can pre-organize other substituents on the ring into well-defined spatial orientations. This can enhance binding to a biological target by reducing the entropic penalty of binding.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter properties such as lipophilicity and metabolic stability. The conformational bias induced by the gem-difluoro group can further influence these properties by controlling the exposure of different parts of the molecule to the solvent or metabolizing enzymes.
-
Vectorial Display of Functionality: The defined puckering of the ring allows for the precise positioning of functional groups in three-dimensional space, which is critical for interacting with specific residues in a protein binding pocket.
Conclusion: A Foundation for Rational Design
The conformational analysis of this compound serves as a compelling illustration of how subtle chemical modifications can have a profound impact on molecular architecture. The interplay of classic steric and torsional effects with more nuanced stereoelectronic interactions like the anomeric effect creates a rich and dynamic conformational landscape. For the medicinal chemist and molecular designer, a deep understanding of these fundamental principles is not just an academic exercise but a practical necessity. By leveraging the conformational control imparted by motifs such as the gem-difluorocyclopentane unit, it is possible to design molecules with enhanced potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery of new and effective therapeutics. The synergistic application of high-level computational methods and advanced spectroscopic techniques will continue to be indispensable in unraveling the conformational intricacies of such important molecular scaffolds.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Dakkouri, M., Typke, V., & Schauwecker, T. (2004). Molecular Structure and Pseudorotation of 1,1-Dichlorocyclopentane As Determined by Gas-Phase Electron Diffraction and ab Initio Calculations: A Large Amplitude Treatment. The Journal of Physical Chemistry A, 108(21), 4658–4673. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
-
Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019–5087. [Link]
Sources
1,1-Difluorocyclopentane molecular weight and formula
Technical Dossier: 1,1-Difluorocyclopentane (C₅H₈F₂)
Introduction: The Strategic Role of Gem-Difluorinated Cycloalkanes
In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity.[1] The gem-difluoro motif (CF₂) is particularly valued as a bioisostere for carbonyl groups or as a means to block metabolic oxidation at a specific carbon center.[1] this compound emerges as a key building block within this chemical space. Its rigid, five-membered ring structure, combined with the unique electronic properties of the gem-difluoro group, presents a valuable scaffold for developing novel therapeutics. This guide provides a comprehensive technical overview of its core properties, synthetic logic, and potential applications, grounded in authoritative data for researchers engaged in drug discovery and development.
Core Molecular Identifiers and Properties
A precise understanding of a compound's fundamental properties is the starting point for its application. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₂ | PubChem CID 2783162[2] |
| Molecular Weight | 106.11 g/mol | PubChem CID 2783162[2][3] |
| CAS Number | 1120-70-3 | PubChem CID 2783162[2] |
| IUPAC Name | This compound | PubChem CID 2783162[2] |
| SMILES | C1CCC(C1)(F)F | PubChem CID 2783162[2] |
| XLogP3-AA | 2.1 | PubChem CID 2783162[2] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 2783162[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 2783162[2] |
Expert Insight: The XLogP3-AA value of 2.1 indicates moderate lipophilicity, a crucial parameter for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The absence of hydrogen bond donors, coupled with the presence of two weak acceptors (the fluorine atoms), defines its interaction profile in biological systems, often leading to improved metabolic stability by preventing enzymatic hydroxylation at the C1 position.[1]
Molecular Structure and Visualization
The structure of this compound consists of a saturated five-membered carbon ring where two fluorine atoms are attached to a single carbon atom. This geminal arrangement is key to its unique chemical properties.
Caption: 2D representation of the this compound molecular structure.
Synthetic Considerations: A Mechanistic Approach
The synthesis of gem-difluorinated cycloalkanes typically relies on the reaction of an alkene with a difluorocarbene (:CF₂) source.[4] This highly reactive intermediate undergoes a cycloaddition reaction with the double bond of the precursor to form the difluorinated ring system.
Generalized Synthetic Workflow
A robust and common method for synthesizing this compound involves the in-situ generation of difluorocarbene, which is then trapped by cyclopentene.
Sources
An In-Depth Technical Guide to the Toxicology and Safety of Fluorinated Cycloalkanes in Drug Development
Foreword: The Strategic Incorporation of Fluorinated Cycloalkanes in Modern Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, fluorinated cycloalkanes have emerged as valuable building blocks in medicinal chemistry.[2] Their unique conformational constraints and the profound electronic effects of fluorine substitution can lead to enhanced metabolic stability, improved binding affinity, and optimized lipophilicity.[2][3] This guide provides a comprehensive overview of the toxicological and safety considerations paramount to the successful development of pharmaceuticals containing fluorinated cycloalkane moieties. We will delve into the metabolic fate of these structures, potential toxicological liabilities, and a systematic approach to their safety assessment, equipping researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising area of drug discovery.
The Rationale and Physicochemical Impact of Cycloalkane Fluorination
The strategic placement of fluorine on a cycloalkane ring can significantly alter a molecule's properties in a predictable manner. The high electronegativity of fluorine can create localized dipoles, influencing intermolecular interactions and potentially enhancing binding to target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][3]
| Property | Impact of Fluorination on Cycloalkanes | Rationale in Drug Design |
| Metabolic Stability | Increased resistance to oxidative metabolism by cytochrome P450 enzymes.[2][3] | Enhance drug exposure and duration of action. |
| Lipophilicity (LogP) | Generally increases, but can be modulated by the degree and position of fluorination.[3] | Optimize membrane permeability and target engagement. |
| Acidity/Basicity (pKa) | Can influence the pKa of nearby functional groups through inductive effects.[3] | Fine-tune ionization at physiological pH, affecting solubility and target binding. |
| Conformation | Fluorine substitution can influence the conformational preferences of the cycloalkane ring.[2] | Lock the molecule into a bioactive conformation, improving potency and selectivity. |
Table 1: Physicochemical consequences of cycloalkane fluorination and their strategic implications in drug design.
Navigating the Metabolic Landscape of Fluorinated Cycloalkanes
While fluorination can enhance metabolic stability, it does not render a molecule inert. Understanding the potential metabolic pathways is crucial for predicting and mitigating potential toxicities. The primary concern with many fluorinated compounds is the potential for defluorination, which can lead to the formation of toxic metabolites such as fluoride ions or fluoroacetate.[4]
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism for many xenobiotics. While the strong carbon-fluorine bond is generally resistant to cleavage, oxidation of adjacent carbon atoms can initiate a cascade of reactions leading to defluorination.[5]
Figure 1: Generalized pathway of CYP450-mediated oxidative defluorination of a fluorinated cycloalkane.
Formation of Potentially Toxic Metabolites
The liberation of fluoride ions can lead to skeletal fluorosis and gastrointestinal issues at high concentrations.[4] A more significant concern is the potential formation of fluoroacetate, a potent metabolic poison that can disrupt the Krebs cycle.[4]
Figure 2: Mechanism of fluoroacetate toxicity through the Krebs cycle.
A Framework for the Toxicological Assessment of Fluorinated Cycloalkanes
A robust and systematic safety assessment is essential for any new chemical entity, and compounds containing fluorinated cycloalkanes are no exception. The following outlines a tiered approach to evaluating the toxicological profile of these molecules.
In Vitro Toxicity Screening
Initial safety assessment should begin with a battery of in vitro assays to identify potential liabilities early in the drug discovery process.
Experimental Protocol: In Vitro Cytotoxicity Assessment in HepG2 Cells
-
Cell Culture: Maintain human hepatocarcinoma (HepG2) cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed HepG2 cells in 96-well plates and allow them to adhere overnight. Treat the cells with a concentration range of the fluorinated cycloalkane-containing compound for 24, 48, and 72 hours.
-
MTT Assay: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's cytotoxic potential.[6]
| Assay | Endpoint | Rationale |
| Cytotoxicity (e.g., MTT, LDH) | Cell viability, membrane integrity | General indicator of cellular toxicity.[7] |
| Genotoxicity (e.g., Ames, in vitro micronucleus) | Mutagenicity, chromosomal damage | Assess the potential for DNA damage.[6] |
| hERG Inhibition | Cardiac ion channel function | Screen for potential cardiotoxicity. |
| Hepatotoxicity (e.g., using primary hepatocytes) | Liver cell function and viability | Evaluate the potential for drug-induced liver injury. |
| Metabolic Stability in Liver Microsomes | Rate of compound degradation | Predict in vivo clearance and potential for drug-drug interactions. |
Table 2: A standard panel of in vitro assays for the initial toxicological screening of fluorinated cycloalkane-containing compounds.
In Vivo Toxicity Studies
Promising candidates from in vitro screening should advance to in vivo studies to assess their safety profile in a whole-animal model.
Experimental Workflow: Acute Oral Toxicity Study in Rodents (OECD Guideline 420)
-
Animal Acclimation: Acclimate healthy, young adult rodents (e.g., rats or mice) to laboratory conditions for at least 5 days.
-
Dose Administration: Administer a single oral dose of the test compound to the animals. The starting dose is selected based on in vitro data and is sequentially increased or decreased in subsequent animals depending on the observed toxicity.
-
Clinical Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Pathological Examination: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the acute toxic class of the compound based on the observed mortality and clinical signs.[8]
Figure 3: A tiered workflow for the in vivo safety assessment of drug candidates containing fluorinated cycloalkanes.
Immunotoxicity Considerations
Certain perfluorinated compounds have demonstrated immunotoxic effects, including alterations in inflammatory responses and cytokine production.[9][10] While the immunotoxic potential of fluorinated cycloalkanes used in pharmaceuticals is less characterized, it remains a critical area for evaluation.
| Potential Immunotoxic Effect | Assessment Strategy |
| Altered Cytokine Production | In vitro stimulation of immune cells (e.g., PBMCs) followed by cytokine profiling (e.g., ELISA, Luminex). |
| Impact on Immune Cell Proliferation | Lymphocyte proliferation assays (e.g., using CFSE staining). |
| Changes in Immune Cell Populations | Flow cytometric analysis of immune cell subsets in lymphoid organs from in vivo studies. |
| Suppression of Antibody Production | T-cell dependent antibody response (TDAR) assays in vivo.[11] |
Table 3: Key considerations and assessment strategies for the potential immunotoxicity of fluorinated cycloalkanes.
Regulatory Landscape and Future Directions
The development of any new pharmaceutical is governed by stringent regulatory requirements.[12] For drugs containing novel fluorinated cycloalkane moieties, clear and comprehensive data on their chemistry, manufacturing, and controls (CMC), as well as a thorough non-clinical safety assessment, are required for regulatory submissions.[13][14]
The toxicological data specifically on fluorinated cycloalkanes in the context of pharmaceuticals is still an evolving field. While the principles of fluorine toxicology provide a solid foundation, further research is needed to understand the structure-activity relationships that govern the safety of this diverse class of compounds. Future studies should focus on:
-
Systematic toxicological screening of a diverse library of fluorinated cycloalkanes to build predictive models.
-
In-depth metabolic studies to identify common metabolic pathways and potential for toxic metabolite formation.
-
Development of targeted assays to assess specific liabilities associated with fluorinated cycloalkanes.
By embracing a proactive and scientifically rigorous approach to safety assessment, the full potential of fluorinated cycloalkanes in drug discovery can be realized, leading to the development of safer and more effective medicines.
References
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Grygorenko, O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Grygorenko, O., et al. (2022). FDA-approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]
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Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 97-104. [Link]
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Hossain, M. I., & Akter, T. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28(12), 956-968. [Link]
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Grygorenko, O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
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Corsini, E., et al. (2021). Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS. Toxicology Letters, 351, 1-10. [Link]
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Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3508. [Link]
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U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). National Center for Biotechnology Information. [Link]
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Widbiller, M., et al. (2025). In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. Clinical Oral Investigations, 29(1), 1-11. [Link]
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DeWitt, J. C., et al. (2012). Immunotoxicity of perfluorinated compounds: recent developments. Toxicologic Pathology, 40(2), 300-311. [Link]
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U.S. Food and Drug Administration. (2014). Guidance for Industry-Fulfilling Regulatory Requirements for Postmarketing Submissions of Interactive Promotional Media For Prescription Human and Animal Drugs and Biologics. [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5567. [Link]
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Peden-Adams, M. M., et al. (2012). Immunotoxicity of Perfluorinated Compounds: Recent Developments. Toxicologic Pathology, 40(2), 300-311. [Link]
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National Toxicology Program. (2024). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Collaborative on Health and the Environment. [Link]
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Al-Salahi, R., & Marzouk, M. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]
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Gomis, M. I., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. Environment International, 113, 1-9. [Link]
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Grandjean, P., & Budtz-Jørgensen, E. (2013). Immunotoxicity of perfluorinated alkylates: calculation of benchmark doses based on serum concentrations in children. Environmental Health, 12(1), 35. [Link]
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Castañeda, J. (2021). The Role of Toxicology in FDA-Approved Therapeutics. University of California Television (UCTV). [Link]
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Al-Ghorbani, M., et al. (2019). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. OncoTargets and Therapy, 12, 8533-8551. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Difluorocyclopentane from Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Gem-Difluorinated Cycloalkanes
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluoroalkyl group (CF2) is a particularly valuable motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or other functional groups. This substitution can enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[1] 1,1-Difluorocyclopentane, as a saturated carbocycle, represents a key building block for the synthesis of more complex fluorinated molecules with potential applications in drug discovery and materials science.
This document provides a detailed guide for the synthesis of this compound from cyclopentanone via deoxofluorination, a common and effective method for this transformation.
The Deoxofluorination of Ketones: A Mechanistic Overview
The conversion of a ketone to a gem-difluoride is typically achieved using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose.[2] The generally accepted mechanism for the deoxofluorination of a ketone with DAST proceeds through several key steps:
-
Activation of the Carbonyl: The Lewis acidic sulfur atom of DAST coordinates to the carbonyl oxygen of cyclopentanone. This activation makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Fluoride: A fluoride ion, either from another equivalent of DAST or from the same molecule, attacks the activated carbonyl carbon.
-
Formation of a Fluoroalkoxysulfurane Intermediate: This attack leads to the formation of a key intermediate.
-
Elimination and Second Fluoride Attack: The intermediate then eliminates a stable sulfur-containing byproduct and generates a carbocationic species, which is then attacked by another fluoride ion to yield the final gem-difluorinated product.
The reaction is typically driven by the formation of stable byproducts.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopentanone | Reagent | Major Chemical Supplier | |
| Diethylaminosulfur trifluoride (DAST) | Reagent | Major Chemical Supplier | Caution: DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating.[3] Handle with extreme care in a well-ventilated fume hood. |
| Dichloromethane (CH₂) | Anhydrous | Major Chemical Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS | Major Chemical Supplier | |
| Diethyl Ether | ACS | Major Chemical Supplier | For extraction |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Condenser | |||
| Inert atmosphere setup (Nitrogen or Argon) | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Distillation apparatus | For purification |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the deoxofluorination of cyclic ketones.
1. Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add cyclopentanone (8.41 g, 100 mmol, 1.0 equiv).
-
Dissolve the cyclopentanone in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
2. Addition of DAST:
-
Under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (2.2 equiv) to the stirred solution of cyclopentanone via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Work-up:
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate and ice. Caution: Quenching can be vigorous due to the reaction of excess DAST with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
5. Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Use a cold water bath during evaporation as the product is volatile.
-
Purify the crude product by distillation to obtain this compound as a colorless liquid.
Expected Yield:
While a specific yield for this reaction is not widely reported, yields for the deoxofluorination of similar cyclic ketones are generally in the range of 60-80%.
Safety Precautions
-
DAST is a hazardous substance. It is corrosive, causes severe burns, and reacts violently with water.[4][5][6] Always handle DAST in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
The reaction should be conducted under an inert atmosphere to prevent the reaction of DAST with moisture.
-
The quenching of the reaction with sodium bicarbonate solution should be performed slowly and carefully in a large, open beaker to control the effervescence.
-
DAST is thermally unstable and can decompose explosively at elevated temperatures.[7] Avoid heating the reaction mixture above room temperature unless specified in a validated protocol.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈F₂ |
| Molecular Weight | 106.11 g/mol [8] |
| Appearance | Colorless liquid |
| Boiling Point | ~76 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.95-2.10 (m, 4H), 1.75-1.85 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 123.5 (t, J = 240 Hz), 37.5 (t, J = 25 Hz), 23.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -95.0 (s) |
| Mass Spectrum (EI) | m/z (%): 106 (M⁺), 87, 68, 59 |
Note: NMR spectral data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783162, this compound. Retrieved from [Link].
-
Organic Syntheses. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link].
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link].
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link].
-
Organic Syntheses. (n.d.). gem-Difluorides from benzophenones. Retrieved from [Link].
-
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link].
-
ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link].
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link].
-
ARKAT USA, Inc. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. Retrieved from [Link].
-
PMC. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link].
-
Organic Chemistry Portal. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link].
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Application Notes & Protocols: Deoxofluorination of Ketone Substrates for the Synthesis of gem-Difluorides
Introduction: The Strategic Value of gem-Difluoromethylene Groups
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial structural motif. It acts as a non-hydrolyzable isostere of a carbonyl group, maintaining similar steric and electronic properties while enhancing metabolic stability, lipophilicity, and binding affinity.[1] Deoxofluorination, the conversion of a carbonyl oxygen to a gem-difluoride, stands as one of the most direct and widely employed methods to forge these critical C-F bonds.[2][3]
This guide provides an in-depth analysis of contemporary deoxofluorination protocols for ketone substrates. It moves beyond a simple recitation of steps to explain the underlying principles, comparative advantages of key reagents, and the critical safety considerations that ensure successful and reproducible outcomes in the research laboratory.
The Mechanism: A Unified View of Deoxofluorination
The deoxofluorination of ketones by dialkylaminosulfur trifluorides (R₂NSF₃), such as DAST, Deoxo-Fluor®, and the XtalFluor® family, proceeds through a common mechanistic pathway. Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the activation of the ketone's carbonyl oxygen by the electrophilic sulfur center of the reagent. This is followed by the intramolecular delivery of a fluoride anion. The resulting intermediate undergoes a second fluoride transfer to yield the final gem-difluoride product.
Figure 1: Generalized mechanism for ketone deoxofluorination.
Reagent Selection: A Comparative Analysis
The choice of deoxofluorinating agent is the most critical decision in planning a synthesis. The ideal reagent balances reactivity, safety, and operational simplicity. The evolution from gaseous sulfur tetrafluoride (SF₄) to modern crystalline salts reflects a continuous drive for safer and more user-friendly protocols.[4][5]
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® / XtalFluor-M® |
| Physical State | Yellow liquid | Colorless to yellow liquid | White, crystalline solids |
| Thermal Stability | LOW . Exothermic decomposition can begin at temperatures as low as 90 °C. Distillation is hazardous. | Moderate . More thermally stable than DAST, with decomposition onset around 140 °C.[6] | HIGH . Significantly more stable, with decomposition onsets >170 °C, providing a much wider safety margin.[7] |
| Handling | Requires careful handling due to thermal instability and moisture sensitivity. | More manageable than DAST but still a moisture-sensitive liquid. | Easy to handle, weigh, and store as solids. Less sensitive to atmospheric moisture.[7] |
| Byproducts | Generates HF upon hydrolysis, which can etch glass. | Generates HF upon hydrolysis. | Does not generate free HF, allowing use in standard borosilicate glassware.[7] |
| Selectivity | Prone to elimination side reactions, especially with sterically hindered or enolizable ketones. | Often provides better selectivity and less elimination than DAST.[6] | Generally offers the highest selectivity, minimizing elimination byproducts, especially when used with an amine-HF additive.[4][7] |
| Cost | Generally the least expensive liquid reagent. | More expensive than DAST. | Higher initial cost but can be more cost-effective due to higher yields, selectivity, and safety. |
Experimental Protocols and Field-Proven Insights
The following protocols are designed to be self-validating systems. The causality behind each step is explained to empower the researcher to make informed adjustments based on their specific substrate.
Protocol: Deoxofluorination using DAST
Expertise & Experience: DAST is a powerful but unforgiving reagent. Its use is warranted for highly unreactive ketones where other reagents fail. The primary challenge is managing its thermal instability and propensity to generate byproducts. Success hinges on strict temperature control and an absolutely anhydrous environment.
Trustworthiness: This protocol minimizes risk by employing low temperatures and a slow addition rate, preventing localized heat spikes that could initiate decomposition. The use of plasticware is a critical safety measure to avoid HF-induced glassware failure.
Core Protocol:
-
Preparation (Inert Atmosphere):
-
Under a dry nitrogen or argon atmosphere, charge a flame-dried PFA or FEP reactor with the ketone substrate (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Causality: An inert and anhydrous environment is crucial to prevent the violent reaction of DAST with water and the formation of HF, which can catalyze side reactions.
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is the primary control measure to prevent runaway decomposition and to minimize elimination side reactions, which often have a higher activation energy than the desired fluorination.
-
-
Reagent Addition:
-
Slowly add DAST (1.5–2.5 equiv) dropwise via syringe over 30–60 minutes. The solution may turn a darker color.
-
Causality: A slow addition rate prevents an exotherm. A slight excess of DAST is used to drive the reaction to completion, but a large excess can promote byproduct formation.
-
-
Reaction:
-
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Causality: The initial low-temperature phase allows for the controlled formation of the key intermediate. Gradual warming provides the thermal energy needed for the final fluoride transfer to occur.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Causality: The basic quench neutralizes unreacted DAST and acidic byproducts. The slow, cold addition manages the highly exothermic quenching process safely.
-
-
Workup & Purification:
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Protocol: Deoxofluorination using Deoxo-Fluor®
Expertise & Experience: Deoxo-Fluor® is a significant safety upgrade from DAST.[6] Its higher thermal stability makes it more forgiving and suitable for a broader range of ketones, including those requiring elevated temperatures. It often provides a cleaner reaction profile.
Trustworthiness: While safer than DAST, Deoxo-Fluor® is still a potent reagent. This protocol maintains rigorous anhydrous conditions but allows for a wider and more flexible temperature range, reflecting the reagent's enhanced stability. A catalytic amount of ethanol can sometimes accelerate the reaction for sluggish substrates.
Core Protocol:
-
Preparation (Inert Atmosphere):
-
Under a dry nitrogen or argon atmosphere, charge a flame-dried round-bottom flask with the ketone substrate (1.0 equiv).
-
Dissolve the substrate in an anhydrous solvent such as DCM, 1,2-dichloroethane, or toluene (~0.2 M).
-
Optional: For slow-reacting ketones, add a catalytic amount of absolute ethanol (0.1 equiv). Causality: Ethanol can react with Deoxo-Fluor® to generate a small amount of HF in situ, which can act as a catalyst.
-
-
Reagent Addition:
-
At room temperature, add Deoxo-Fluor® (1.5–2.0 equiv) dropwise via syringe.
-
Causality: The improved stability of Deoxo-Fluor® often allows for addition at room temperature, simplifying the experimental setup.[6]
-
-
Reaction:
-
Stir the reaction at room temperature or heat to a moderate temperature (40–60 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Causality: The ability to heat the reaction provides a wider operational window for less reactive ketone substrates.
-
-
Quenching:
-
Cool the reaction to 0 °C and slowly quench with saturated aqueous NaHCO₃.
-
-
Workup & Purification:
-
Follow the same procedure as described for the DAST protocol.
-
Protocol: Deoxofluorination using XtalFluor-E® / XtalFluor-M®
Expertise & Experience: The XtalFluor® reagents represent the current state-of-the-art for safe and selective deoxofluorination.[4][7] As stable, crystalline solids, they eliminate the handling risks associated with liquids like DAST. Their efficacy is unlocked by the use of a fluoride source/activator, typically an amine-HF salt.
Trustworthiness: This protocol is inherently safer due to the high thermal stability of the reagent and the absence of free HF generation.[7] The key to success is the pre-mixing of the XtalFluor® salt and the activator before introducing the substrate, ensuring the active fluorinating species is present from the start.
Figure 2: Standard workflow for XtalFluor®-mediated deoxofluorination.
Core Protocol:
-
Preparation (Inert Atmosphere):
-
To a flame-dried flask under N₂/Ar, add anhydrous DCM (~0.2 M).
-
Add the XtalFluor® reagent (XtalFluor-E® or XtalFluor-M®, 1.5 equiv) as a solid.
-
Causality: XtalFluor-M® is slightly less reactive and can sometimes offer higher selectivity. XtalFluor-E® is generally more reactive.[7]
-
-
Activation:
-
Cool the suspension to 0 °C. Add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 equiv) dropwise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Causality: The amine-HF salt acts as both a fluoride source and an activator. Pre-mixing ensures the reactive fluorinating species is formed before the substrate is introduced, leading to cleaner reactions.
-
-
Substrate Addition:
-
Add a solution of the ketone (1.0 equiv) in a small amount of anhydrous DCM dropwise to the cold reagent mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir until completion (typically 2–16 hours). Monitor by TLC or GC-MS.
-
-
Quenching & Workup:
-
Cool to 0 °C and quench with saturated aqueous NaHCO₃.
-
Follow the same extraction and purification procedure as described for the DAST protocol. The use of standard borosilicate glassware is acceptable throughout.[7]
-
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]
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Unknown Author. (n.d.). Simpler fluorine chemistry. Society of Chemical Industry. [Link]
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 74(21), 8384-8393. [Link]
-
Li, P., et al. (2023). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. ChemRxiv. [Link]
-
That Chemist. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers). YouTube. [Link]
-
Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1,1-Difluorocyclopentane Synthesis
Welcome to the technical support center for the synthesis of 1,1-difluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial fluorination reaction. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring both high yield and scientific rigor in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the geminal difluorination of cyclopentanone using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation due to its effectiveness in converting ketones to their corresponding gem-difluorides.[1][2]
Q2: Are there safer and more stable alternatives to DAST?
A2: Yes, several alternatives to DAST have been developed to address its thermal instability and reactivity with water. Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®, is significantly more thermally stable than DAST and can offer superior performance in some cases.[3] Another class of reagents, aminodifluorosulfinium tetrafluoroborates, are storage-stable, do not react violently with water, and can lead to fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3]
Q3: What are the primary safety concerns when working with DAST?
A3: DAST is a hazardous reagent that must be handled with extreme caution. It can react violently with water and is known to be explosive when heated above 90°C. Its decomposition products are also highly reactive and can etch glassware. All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).
Q4: How can I effectively quench a reaction involving DAST?
A4: To quench a DAST reaction, the mixture should be cooled to a low temperature (e.g., 0°C or -78°C) and then slowly and carefully treated with a proton source like methanol. This is followed by the addition of an aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic byproducts.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Cyclopentanone
Question: My reaction shows a significant amount of unreacted cyclopentanone even after extended reaction times. What could be the cause, and how can I improve the conversion?
Answer: Low conversion in the fluorination of cyclopentanone can stem from several factors related to reagent quality, reaction conditions, and the presence of impurities.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Degraded DAST | DAST is sensitive to moisture and can hydrolyze over time, losing its fluorinating capability. Hydrolysis produces hydrogen fluoride and other byproducts that can interfere with the desired reaction. | Use DAST from a freshly opened bottle or repurify stored DAST if its quality is questionable. Always handle DAST under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Presence of Water | Trace amounts of water in the solvent, glassware, or cyclopentanone will preferentially react with DAST, consuming the reagent before it can react with the ketone. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider distilling cyclopentanone if water contamination is suspected. |
| Insufficient Reaction Temperature or Time | The fluorination of ketones is generally less facile than that of aldehydes.[4] The reaction may require more energy or a longer duration to proceed to completion. | If the reaction is being run at a very low temperature (e.g., -78°C), consider allowing it to slowly warm to room temperature and stir for an extended period (e.g., overnight).[2] Gentle heating (e.g., to 40-60°C) can also be explored, but with extreme caution due to the thermal instability of DAST.[4] |
| Suboptimal Molar Ratio of DAST | An insufficient amount of DAST will lead to incomplete conversion. Stoichiometrically, at least two equivalents of fluoride are needed to replace the oxygen atom of the ketone. | Use a molar excess of DAST, typically in the range of 2.5 to 3.0 equivalents relative to cyclopentanone, to drive the reaction to completion.[2] |
Issue 2: Significant Formation of 1-Fluorocyclopentene as a Side Product
Question: My crude product mixture contains a substantial amount of 1-fluorocyclopentene in addition to the desired this compound. How can I minimize the formation of this elimination byproduct?
Answer: The formation of 1-fluorocyclopentene is a common side reaction in the fluorination of enolizable ketones like cyclopentanone.[5] It arises from the deprotonation of a key carbocation intermediate in the reaction mechanism.
Reaction Mechanism and Side Product Formation
The following diagram illustrates the generally accepted mechanism for the geminal difluorination of cyclopentanone with DAST and the pathway leading to the formation of the vinyl fluoride byproduct.
Sources
Technical Support Center: Synthesis of gem-Difluorocycloalkanes
Welcome to the technical support center for the synthesis of gem-difluorocycloalkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable fluorinated motifs. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of gem-difluorocycloalkanes in a question-and-answer format.
Low Yields in gem-Difluorocyclopropanation Reactions
Question: I am attempting a gem-difluorocyclopropanation of an alkene using a difluorocarbene precursor, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in gem-difluorocyclopropanation are a common hurdle. The root cause often lies in the generation and reactivity of the difluorocarbene intermediate. Here’s a systematic approach to troubleshooting:
1. Reagent and Precursor Stability:
-
Cause: Many difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa), require high temperatures for decarboxylation to generate difluorocarbene.[1][2] These harsh conditions can lead to the degradation of sensitive starting materials or products.[3] Newer reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, offer milder reaction conditions but can be prone to decomposition.[1][4]
-
Solution:
-
For Thermal Precursors (e.g., ClCF₂COONa): Ensure your solvent (e.g., diglyme, triglyme) is high-boiling and anhydrous.[2] Monitor the reaction temperature closely to ensure it is optimal for carbene generation without causing significant decomposition.
-
For Milder Reagents (e.g., TMSCF₃): The choice of initiator is crucial. Sodium iodide (NaI) is a common and effective initiator for the reaction with TMSCF₃.[2][5] Ensure the initiator is of high purity and used in the correct stoichiometric amount. The reagent itself should be stored under an inert atmosphere and handled with care to prevent hydrolysis.
-
2. Inefficient Carbene Trapping:
-
Cause: The generated difluorocarbene is a highly reactive and short-lived species. If the concentration of your alkene substrate is too low, the carbene may undergo side reactions, such as dimerization, before it can be trapped.
-
Solution:
-
Optimize Reaction Concentration: Increasing the concentration of the alkene can improve the trapping efficiency.[6] However, be mindful of potential solubility issues.
-
Slow Addition Protocol: For highly reactive alkenes, a slow addition of the carbene precursor or initiator can help maintain a low, steady concentration of the carbene, minimizing side reactions.[4]
-
3. Substrate Reactivity:
-
Cause: Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene. Electron-deficient alkenes may react sluggishly, leading to low conversion and the dominance of side reactions.[2][5]
-
Solution:
-
Change of Reagent/Catalyst: For less reactive alkenes, consider more reactive carbene sources. For instance, the use of Zn(CF₃)₂(DMPU)₂ has been shown to be effective for the difluorocyclopropanation of styrenes.[2]
-
Flow Chemistry: For reactions that are difficult to control in batch, flow chemistry can be a powerful tool. It allows for precise control of reaction time and temperature, which can improve yields, especially for highly exothermic or fast reactions.[2]
-
Side Reactions in the Synthesis of gem-Difluorocyclobutanes from Ketones
Question: I am trying to synthesize a gem-difluorocyclobutanol by adding an organometallic reagent to 3,3-difluorocyclobutanone, but I am observing significant side product formation. What are these side products and how can I suppress them?
Answer:
The synthesis of gem-difluorocyclobutanes from 3,3-difluorocyclobutanone is often plagued by side reactions due to the increased acidity of the α-protons compared to non-fluorinated cyclobutanones.[7]
1. Common Side Products and Their Formation Mechanism:
-
Cause: The primary side reaction is an E1cb elimination to form 3-fluorocyclobut-2-enone. This is followed by an addition-elimination reaction with the organometallic reagent or the difluorocyclobutanol anion, leading to undesired byproducts.[7] This is particularly problematic with highly basic organometallic reagents like Grignard or organolithium reagents.[7]
-
Solution:
-
Use of Less Basic Organometallic Reagents: To favor the desired 1,2-addition over deprotonation, it is crucial to control the basicity of the nucleophile. Organolanthanum reagents have proven to be highly effective in this regard, significantly reducing the formation of elimination side products.[7][8][9] Other less basic reagents like organocerium or organozincates can also be investigated.[7]
-
2. Reaction Conditions:
-
Cause: Higher reaction temperatures can sometimes promote elimination side reactions.
-
Solution:
-
Temperature Control: Conduct the reaction at low temperatures (e.g., -78 °C) to minimize the rate of the elimination pathway.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organometallic reagent. Aprotic, non-polar solvents are generally preferred.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to access gem-difluorocycloalkanes?
A1: The primary methods include:
-
[2+1] Cycloaddition: This is the most common method for synthesizing gem-difluorocyclopropanes, involving the reaction of an alkene with a difluorocarbene source.[1]
-
Deoxofluorination of Ketones: This is a general strategy for accessing gem-difluorocycloalkanes, particularly for larger ring sizes like cyclobutanes and cycloheptanes.[4][7][10] Reagents like diethylaminosulfur trifluoride (DAST) are commonly used.[11]
-
Ring-Opening/Expansion Reactions: gem-difluorocyclopropanes can undergo ring-opening reactions to provide access to other fluorinated compounds.[12][13][14]
-
Intramolecular Wurtz (Freund) Reaction: This is a less common but viable method for the synthesis of gem-difluorocyclopropanes.[1]
Q2: How does the presence of the gem-difluoro group affect the physicochemical properties of a molecule?
A2: The introduction of a gem-difluoro group can significantly modulate key properties relevant to drug discovery:[7]
-
Lipophilicity (LogP): The effect on lipophilicity is complex and depends on the ring size, the position of the fluorine atoms, and the nature of other functional groups.[4][15] However, it often leads to an increase in lipophilicity.[11]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms generally decreases the pKa of nearby acidic protons and the basicity of nearby amines.[11][15]
-
Metabolic Stability: gem-difluorination can improve metabolic stability by blocking sites of oxidation.[4][15]
-
Conformation: The presence of the CF₂ group can influence the conformational preferences of the cycloalkane ring.
Q3: What are the key safety precautions to consider when working with fluorinating agents?
A3: Many fluorinating agents are hazardous and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to the specific chemicals being used.[16]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16][17] For highly hazardous reagents like fluorine gas, specialized equipment and training are necessary.[18][19]
-
Incompatible Materials: Be aware of the incompatibilities of fluorinating agents. They can react violently with water, acids, bases, and other materials.[16]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be done with extreme caution by trained personnel.[16]
-
Hydrogen Fluoride (HF): Some reactions may produce HF as a byproduct. HF is extremely corrosive and toxic.[20] Ensure you are familiar with the specific safety protocols for handling HF.
Experimental Protocols
Protocol 1: General Procedure for gem-Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 equiv) and anhydrous solvent (e.g., THF).
-
Add sodium iodide (NaI) (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reagents for Nucleophilic Addition to 3,3-Difluorocyclobutanone
| Entry | Organometallic Reagent | Yield of 1,2-Addition Product (%) | Yield of Side Products (%) | Reference |
| 1 | PhLi | Low (not specified) | Significant | [7] |
| 2 | PhMgBr | 14 | Significant | [7] |
| 3 | Organolanthanum Reagent (from PhLi) | High (up to 95%) | Minimal | [7] |
This table illustrates the significant improvement in yield and reduction of side products when using less basic organolanthanum reagents compared to organolithium and Grignard reagents.[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in gem-Difluorocyclopropanation
Caption: Competing pathways in the reaction of organometallics with 3,3-difluorocyclobutanone.
References
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. [Link]
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Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link]
-
Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link]
-
Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
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Fluorine Safety. Purdue University. [Link]
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Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. [Link]
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Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison. [Link]
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Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. National Institutes of Health. [Link]
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Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
-
Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]
-
Development of alkene difluorocyclopropanation reagents. Structures... ResearchGate. [Link]
-
LCSS: FLUORINE. National Academies Press. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
The synthesis of gem-difluorocyclopropanes using TMSCF 3 (31) as the... ResearchGate. [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. RSC Publishing. [Link]
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Technical Support Center: Deoxofluorination of Cyclic Ketones
Welcome to the technical support center for the deoxofluorination of cyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation to synthesize gem-difluorinated cyclic systems. As a key structural motif in modern pharmaceuticals and agrochemicals, the precise installation of a CF₂ group is often critical. However, the reaction is not without its challenges, and side reactions can often compromise yield, purity, and even lead to unexpected molecular scaffolds.
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Here, we address the most common issues encountered during the deoxofluorination of cyclic ketones using reagents like DAST, Deoxo-Fluor, and related aminosulfur trifluorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary byproduct is a vinyl fluoride. How can I favor the desired gem-difluoride?
Issue Description: You are attempting to convert a cyclic ketone to its corresponding gem-difluorocycloalkane, but you observe a significant amount of the corresponding vinyl fluoride (a monofluoroalkene) in your crude reaction mixture. This is particularly common with enolizable ketones.[1][2]
Mechanistic Root Cause: The formation of a vinyl fluoride is a classic example of a competing elimination reaction. The reaction proceeds through a common intermediate—an α-fluoro carbocation (or a species with significant carbocationic character). This intermediate has two potential fates:
-
Substitution (Desired Pathway): A second fluoride ion attacks the carbocation, leading to the desired gem-difluoride.
-
Elimination (Side Reaction): A base (which can be the fluoride ion itself or another species in the reaction mixture) abstracts an adjacent proton, leading to the formation of a double bond and the vinyl fluoride byproduct. This pathway can proceed through an E1 or E2-like mechanism.[3]
The balance between these two pathways is highly sensitive to the reagent, substrate structure, and reaction conditions.
Caption: Rearrangement driven by carbocation stability.
Troubleshooting Protocol: Suppressing Skeletal Rearrangements
-
Utilize a "Milder" Fluorinating Reagent: Reagents that generate a "less free" or more rapidly quenched carbocation can suppress rearrangement. The goal is to make the fluoride attack (SN2-like character) faster than the alkyl shift (SN1-like character).
-
Action: If using a highly reactive agent like DAST, consider switching to a modern sulfonyl fluoride-based system (e.g., PyFluor) in the presence of a base like DBU or BTPP. These systems can sometimes operate through a sulfonate ester intermediate, reducing the lifetime of a discrete carbocation.
-
-
Strict Temperature Control: As with elimination, rearrangement is an intramolecular process that is highly temperature-dependent.
-
Action: Maintain the lowest possible temperature throughout the reaction. Run parallel reactions at –78 °C, –40 °C, and 0 °C to find the optimal temperature where the desired reaction proceeds without inducing rearrangement.
-
-
Solvent Effects: The solvent can influence the lifetime and stability of the carbocation.
-
Action: A less polar solvent (e.g., toluene or hexanes instead of DCM) may destabilize the carbocation intermediate, potentially favoring a more concerted substitution pathway and disfavoring the rearrangement.
-
FAQ 3: My reaction is sluggish or stalls completely. What should I check?
Issue Description: You have combined your cyclic ketone and the fluorinating agent, but after several hours, you observe mostly unreacted starting material.
Troubleshooting Protocol: Diagnosing a Stalled Reaction
-
Reagent Quality: Aminosulfur trifluoride reagents are sensitive to moisture and can degrade over time, especially if handled improperly. DAST, in particular, is thermally unstable. [4][5] * Action: Use a fresh bottle of the reagent or a recently purchased stock. Ensure it has been stored under an inert atmosphere (N₂ or Ar) and protected from light. If the reagent is discolored (often yellow or brown), it has likely degraded.
-
Substrate Reactivity: Electron-withdrawing groups near the carbonyl can deactivate it towards electrophilic attack by the fluorinating agent. Steric hindrance around the carbonyl can also significantly slow the reaction.
-
Action: For deactivated or hindered substrates, a more forceful reagent or higher temperatures may be necessary. However, this increases the risk of side reactions. First, try a more thermally stable and reactive reagent like Deoxo-Fluor. [5][6]If the reaction still stalls at room temperature, consider gentle heating (e.g., to 40 °C), but only with a thermally stable reagent like Deoxo-Fluor. Never heat DAST above 80 °C, as it can decompose explosively. [1][5]
-
-
Presence of Water: Trace amounts of water will rapidly hydrolyze the fluorinating agent, quenching the reaction and generating HF.
-
Action: Ensure your glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
-
-
Activation of the Reagent: Some fluorination reactions are catalyzed by trace amounts of HF, which is often present in older bottles of DAST. A very pure, fresh bottle might be less reactive.
-
Action (Use with Caution): If you suspect the reaction is too "clean," the addition of a catalytic amount of a proton source (like ethanol, added to the substrate before the reagent) or a Lewis acid can sometimes initiate the reaction. This should be a last resort, as it can also accelerate side reactions.
-
Reagent Comparison Summary
| Reagent | Structure | Key Advantages | Common Issues & Disadvantages |
| DAST | (Et)₂NSF₃ | Widely used, well-documented. | Thermally unstable; prone to elimination side reactions. [1][6] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | More thermally stable and often higher yielding than DAST. [5][6] | More expensive than DAST. |
| XtalFluor-E® | Et₂NSF₂·BF₄ | Crystalline, easy to handle solid. | Can preferentially promote elimination to form vinyl fluorides. [3][7] |
| PyFluor | C₅H₅N-SF₃ | High functional group tolerance; often used with a base. | Requires an amine base co-reagent. |
References
-
ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Retrieved January 23, 2026, from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved January 23, 2026, from [Link]
-
Organic Synthesis. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives | Request PDF. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved January 23, 2026, from [Link]
-
Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. PMC. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. PMC. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones | Request PDF. Retrieved January 23, 2026, from [Link]
-
Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved January 23, 2026, from [Link]
-
Beilstein Archives. (n.d.). Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 23, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. Retrieved January 23, 2026, from [Link]
-
PubMed. (2022). Cu(II)-Catalyzed Unsymmetrical Dioxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-phenoxyketones. Retrieved January 23, 2026, from [Link]
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- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Difluorocyclopentane Isomers
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with difluorocyclopentane and its isomers. The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a means to modulate physicochemical and pharmacological properties. However, the synthesis of difluorocyclopentane often yields a mixture of constitutional and stereoisomers, each potentially possessing distinct biological activities and toxicological profiles. The effective separation and characterization of these isomers are therefore critical steps in the drug discovery and development pipeline.
This guide provides in-depth technical support in a question-and-answer format, addressing common challenges and offering practical troubleshooting advice for the separation of difluorocyclopentane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the possible isomers of difluorocyclopentane?
A1: Difluorocyclopentane can exist as several isomers, which can be broadly categorized into constitutional isomers and stereoisomers.
-
Constitutional Isomers: These isomers differ in the connectivity of the fluorine atoms. The main constitutional isomers are:
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of the atoms. For 1,2- and 1,3-difluorocyclopentane, stereoisomerism is a key consideration:
-
Diastereomers (cis and trans):
-
cis-isomers have the two fluorine atoms on the same side of the cyclopentane ring.
-
trans-isomers have the two fluorine atoms on opposite sides of the ring.[3]
-
-
Enantiomers:
-
The cis-1,2-difluorocyclopentane is a meso compound and is achiral.
-
The trans-1,2-difluorocyclopentane is chiral and exists as a pair of enantiomers.
-
Both cis- and trans-1,3-difluorocyclopentane are chiral and exist as pairs of enantiomers.
-
-
Q2: Why is it crucial to separate the different isomers of difluorocyclopentane in a pharmaceutical context?
A2: The separation of isomers is paramount in drug development because different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Regulatory bodies like the FDA recommend that the individual stereoisomers of a chiral drug be studied separately. This is because one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Therefore, to ensure the safety and efficacy of a potential drug candidate, it is essential to synthesize and test stereochemically pure compounds.
Q3: What is the general strategy for separating a mixture of difluorocyclopentane isomers?
A3: A typical separation strategy involves a multi-step approach that leverages the different physical and chemical properties of the isomers.
-
Separation of Constitutional Isomers: If the synthesis results in a mixture of 1,1-, 1,2-, and 1,3-difluorocyclopentane, these can often be separated by fractional distillation due to expected differences in their boiling points.
-
Separation of Diastereomers (cis/trans): The cis and trans diastereomers have different physical properties, such as boiling points and polarities. This allows for their separation using techniques like fractional distillation or chromatography (e.g., HPLC or GC) with a non-chiral stationary phase.
-
Resolution of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. This step, known as chiral resolution, requires specialized techniques such as chiral chromatography (HPLC or GC with a chiral stationary phase).
Caption: General workflow for the separation of difluorocyclopentane isomers.
Troubleshooting Guide: Separation of Diastereomers (cis vs. trans)
Problem 1: Poor separation of cis and trans isomers by fractional distillation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Column Efficiency | Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). | A more efficient column provides a greater surface area for repeated vaporization-condensation cycles, leading to better separation of components with close boiling points. |
| Incorrect Distillation Rate | Reduce the heating rate to ensure a slow and steady distillation. A common rule of thumb is 1-2 drops per second of distillate. | A slower distillation rate allows the vapor-liquid equilibrium to be established at each theoretical plate, maximizing separation efficiency. |
| Similar Boiling Points | Consider an alternative separation technique such as column chromatography. | If the boiling points of the diastereomers are very close, distillation may not be a practical method for achieving high purity. |
Problem 2: Co-elution or poor resolution of diastereomers in HPLC/GC.
| Potential Cause | Troubleshooting Step | Scientific Rationale | | :--- | :--- | | Inappropriate Stationary Phase | For normal-phase HPLC, try a different stationary phase (e.g., silica, cyano, or diol). For GC, try a column with a different polarity. | The separation of diastereomers relies on differential interactions with the stationary phase. Changing the stationary phase chemistry can significantly alter selectivity. | | Suboptimal Mobile Phase (HPLC) | In normal-phase HPLC, systematically vary the ratio of the polar and non-polar solvents. Small changes in mobile phase composition can have a large impact on resolution. | The mobile phase strength determines the retention of the analytes. Fine-tuning the polarity can enhance the differences in interaction between the diastereomers and the stationary phase. | | Incorrect Temperature (GC) | Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. | Lowering the temperature increases the interaction of the analytes with the stationary phase, which can lead to better resolution. |
Troubleshooting Guide: Resolution of Enantiomers
Problem: No separation of enantiomers on a chiral column.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., cyclodextrin-based, polysaccharide-based). | Chiral recognition is a highly specific interaction. There is no universal chiral column, and finding a suitable CSP often requires empirical screening. |
| Suboptimal Mobile Phase/Flow Rate | For chiral HPLC, vary the mobile phase composition (e.g., different alcohol modifiers in normal phase). For both HPLC and GC, optimize the flow rate. | The mobile phase can influence the conformation of both the analyte and the chiral selector, thereby affecting the enantioselective interactions. Slower flow rates can sometimes improve resolution by allowing more time for these interactions to occur. |
| Derivatization Required | Consider derivatizing the difluorocyclopentane with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.[4] | This indirect method can be effective when direct chiral separation is difficult. The resulting diastereomers have different physical properties and are often easier to separate.[4] |
Experimental Protocols
Protocol 1: Characterization of cis and trans Isomers by NMR Spectroscopy
Principle: The spatial relationship between atoms in cis and trans isomers leads to distinct differences in their NMR spectra, particularly in the coupling constants (J-values) between protons and between protons and fluorine atoms. Generally, the coupling constant between two nuclei depends on the dihedral angle between them.
Procedure:
-
Sample Preparation: Dissolve the purified isomer (or isomeric mixture) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectra: Obtain high-resolution ¹H and ¹⁹F NMR spectra.
-
Analysis of ¹H NMR:
-
Chemical Shifts: The chemical shifts of the protons attached to the fluorinated carbons will differ between the cis and trans isomers due to different electronic environments.[5]
-
Coupling Constants: The key diagnostic feature is the ³JHH coupling constant between vicinal protons. In cyclic systems, trans protons often exhibit a larger coupling constant than cis protons.[6][7]
-
-
Analysis of ¹⁹F NMR:
-
The ¹⁹F chemical shifts will be different for the cis and trans isomers.
-
The ³JHF coupling constants will also differ depending on the dihedral angle between the fluorine and the vicinal proton.
-
Expected Coupling Constants:
| Coupling Type | Typical Range (Hz) for Alkenes (as an analogy) | Expected Trend in Cyclopentanes | Reference |
| ³JHH (cis) | 6-15 | Smaller | [6] |
| ³JHH (trans) | 11-18 | Larger | [6] |
| ³JHF (cis) | ~0-20 | Dependent on dihedral angle | [5] |
| ³JHF (trans) | ~10-50 | Dependent on dihedral angle | [5] |
Protocol 2: Separation of Diastereomers by Fractional Distillation
Principle: Cis and trans isomers often have different molecular dipole moments. The cis isomer, with both fluorine atoms on the same side, generally has a larger net molecular dipole moment than the trans isomer, where the individual bond dipoles may partially cancel.[8][9] A larger dipole moment leads to stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point.[10]
Expected Trend in Physical Properties:
| Isomer | Expected Dipole Moment | Expected Boiling Point |
| cis-1,2-Difluorocyclopentane | Higher | Higher |
| trans-1,2-Difluorocyclopentane | Lower | Lower |
| cis-1,3-Difluorocyclopentane | Higher | Higher |
| trans-1,3-Difluorocyclopentane | Lower | Lower |
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Distillation: Heat the isomeric mixture slowly and maintain a steady, slow distillation rate.
-
Fraction Collection: Collect fractions at different temperature ranges.
-
Analysis: Analyze each fraction by GC or NMR to determine the isomeric ratio and assess the purity.
Caption: Relationship between isomer geometry and boiling point.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 19). Does trans 1,3-dichlorocyclobutane have zero dipole moment? Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Filo. (2025, November 8). Question: What about the (v) compound 1,3-difluorocyclopentane? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
Ms. Riaz Academy. (2020, June 13). How to draw the structure for 1,3-difluorocyclopentane | Cyclic Compound | Alkyl Halide [Video]. YouTube. Retrieved from [Link]
-
Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluorocyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluorocyclopentane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Cyclopentanediol, cis- (CAS 16326-97-9). Retrieved from [Link]
-
Filo. (2025, April 5). trans-1,3-Dichlorocyclobutane has a measurable dipole moment. Explain why.. Retrieved from [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
PubChem. (n.d.). trans-1,3-Dichlorocyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,2-Dichlorocyclopentane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 17). Symmetry of trans-1,3,dichlorocyclobutane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Retrieved from [Link]
-
University of Potsdam. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Technical Support Center: Stabilizing Intermediates in Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reactive intermediates during fluorination experiments. As a self-validating system, this document provides not only troubleshooting solutions but also the underlying mechanistic principles to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.
Issue 1: My electrophilic fluorination with Selectfluor is producing low yields and a complex mixture of byproducts, suggesting carbocation instability.
Question: I am attempting to fluorinate an electron-rich alkene using Selectfluor in acetonitrile, but the reaction is messy. I suspect the intermediate carbocation is rearranging or being trapped by solvent before fluorination can occur. How can I stabilize this intermediate to favor the desired product?
Answer & Causality:
This is a classic problem in electrophilic fluorination. When an electrophilic fluorine source like Selectfluor reacts with an alkene, it often proceeds through a cationic intermediate.[1] In a solvent like acetonitrile, this carbocation can be highly reactive and susceptible to several undesired pathways:
-
Rearrangement: The carbocation may rearrange to a more stable form (e.g., a secondary to a tertiary carbocation), leading to constitutional isomers.
-
Solvent Trapping: Acetonitrile, while a common solvent, can act as a nucleophile, trapping the carbocation to form nitrilium ion intermediates, which then hydrolyze upon workup to form amides.
-
Elimination: Deprotonation can occur, leading to unsaturated byproducts.
The key to improving your reaction outcome is to control the fate of this carbocation intermediate by either accelerating the desired C-F bond formation or by using a medium that better stabilizes the cation without competing with the fluorination step.
Recent studies have highlighted the effectiveness of specific solvents in stabilizing these cationic intermediates. Nitromethane, for instance, has been shown to act as a Lewis base that activates the electrophilic fluorinating reagent and effectively stabilizes the carbocation intermediate, which is crucial for successful conversion.[2] Similarly, fluorinated alcohols are known to stabilize cationic intermediates through hydrogen bonding and intermolecular charge-dipole interactions.[3]
Troubleshooting Workflow: Stabilizing Carbocation Intermediates
Protocol 1: Solvent System Optimization for Carbocation Stabilization
This protocol guides you through systematically testing alternative solvent systems.
Objective: To replace a nucleophilic solvent (like acetonitrile) with a more stabilizing, less-coordinating one to improve the yield of the desired fluorinated product.
Materials:
-
Your substrate
-
Selectfluor
-
Anhydrous Nitromethane (CH₃NO₂)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Reaction monitoring equipment (TLC, LC-MS, or GC-MS)
Procedure:
-
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Setup Parallel Reactions: Prepare three identical small-scale reactions in parallel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction A (Control): Your original conditions (e.g., in Acetonitrile).
-
Reaction B (Nitromethane): Use anhydrous nitromethane as the solvent. Studies show nitromethane can activate electrophilic fluorinating agents and stabilize carbocation intermediates.[2]
-
Reaction C (TFE/DCM Co-solvent): Use a mixture of anhydrous DCM and TFE (e.g., 9:1 v/v). Fluorinated alcohols are excellent at stabilizing cations via hydrogen bonding without being strongly nucleophilic.[3]
-
-
Execution:
-
To each reaction vessel, add your substrate (1.0 eq).
-
Add the designated solvent system.
-
Cool the mixtures to your standard starting temperature (e.g., 0 °C).
-
Add Selectfluor (typically 1.1-1.5 eq) portion-wise to each reaction.
-
-
Monitoring: Monitor the progress of all three reactions simultaneously using your preferred analytical method (e.g., TLC or LC-MS) at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the product distribution in each reaction. Look for:
-
An increase in the desired product peak/spot.
-
A decrease in byproduct peaks/spots.
-
-
Optimization: Based on the results, you can further optimize the best-performing system. For the TFE/DCM system, you might screen different solvent ratios.
Issue 2: My nucleophilic fluorination using KF is slow and inefficient, likely due to the low solubility and reactivity of the fluoride source.
Question: I am trying to perform an Sₙ2 reaction to replace a tosylate with fluoride using potassium fluoride (KF), but the reaction is extremely sluggish even at high temperatures in acetonitrile. How can I increase the nucleophilicity and effective concentration of the fluoride ion?
Answer & Causality:
This is a very common challenge in nucleophilic fluorination. The fluoride anion (F⁻) is a small, hard nucleophile with a high charge density. In its salt form (like KF or CsF), it is stabilized by a high lattice energy, making it poorly soluble in many organic solvents.[4] Furthermore, any trace amounts of water will strongly hydrate the fluoride ion, rendering it non-nucleophilic.[5]
To overcome this, you need a method to bring the fluoride ion into the organic phase and present it as a "naked," reactive nucleophile. This is the primary function of a Phase-Transfer Catalyst (PTC) .
Phase-Transfer Catalysis (PTC) works by using a catalyst (typically a quaternary ammonium or phosphonium salt) that has a lipophilic exterior and a cationic core. This cation pairs with the fluoride anion, shuttling it from the solid (or aqueous) phase into the organic phase where the reaction occurs.[6] Crown ethers can also be used to encapsulate the metal cation (K⁺), freeing the fluoride anion.[6]
Stabilization & Activation of Fluoride Anion
Protocol 2: Implementing Phase-Transfer Catalysis for Nucleophilic Fluorination
Objective: To increase the rate and yield of a nucleophilic fluorination by using a phase-transfer catalyst to solubilize and activate the fluoride source.
Materials:
-
Your substrate (e.g., an alkyl tosylate or mesylate)
-
Spray-dried Potassium Fluoride (KF)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Standard glassware and heating apparatus
Procedure:
-
Preparation: Ensure all glassware is rigorously dried. Use spray-dried KF to minimize water content.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add spray-dried KF (2.0-3.0 eq).
-
Add the phase-transfer catalyst.
-
For TBAB: Use 0.1-0.2 eq.
-
For 18-Crown-6: Use 0.1-0.2 eq.
-
-
Add the anhydrous solvent (e.g., acetonitrile).
-
Add your substrate (1.0 eq).
-
-
Execution:
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C). The optimal temperature will be lower than what was required without the catalyst.
-
Stir the mixture vigorously to ensure efficient mixing between the phases.
-
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter off the inorganic salts, and proceed with a standard aqueous workup.
-
Validation: Compare the reaction time and final yield to your uncatalyzed attempt. You should observe a significant rate enhancement.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between DAST and Deoxo-Fluor, and why would I choose one over the other?
A1: Both Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are popular reagents for deoxyfluorination (converting alcohols to alkyl fluorides and carbonyls to gem-difluorides).[7][8] They operate via a similar mechanism, involving the formation of a reactive fluorosulfite intermediate. However, there is a key difference in their thermal stability. DAST is known to be thermally unstable and can detonate if heated above 90 °C.[8] Deoxo-Fluor is significantly more thermally stable, making it a safer and more suitable choice for less reactive substrates that require higher reaction temperatures.[9] Choose Deoxo-Fluor for large-scale reactions or when fluorinating sterically hindered or electron-deficient substrates that necessitate heating.
Q2: How do weakly coordinating anions like BF₄⁻ or PF₆⁻ help in reactions that generate cationic intermediates?
A2: In reactions involving cationic intermediates, the counter-anion plays a crucial role. Strongly coordinating anions can react with the intermediate, leading to byproducts. Weakly coordinating anions (WCAs) like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are, by design, poor nucleophiles. Their presence helps to stabilize the cationic intermediate through electrostatic and charge-dipole interactions without forming a covalent bond.[3] This "spectator" role allows the desired nucleophile (e.g., from a solvent or another reagent) or the fluoride from an electrophilic source to react, improving the selectivity of the transformation.
Q3: Can continuous flow chemistry help with stabilizing highly reactive or short-lived intermediates in fluorination?
A3: Absolutely. Continuous flow chemistry offers significant advantages for handling unstable intermediates.[10] By using microreactors, you gain precise control over reaction parameters like temperature, pressure, and residence time. This allows for the rapid generation and immediate consumption of a reactive intermediate in a very small volume, minimizing the opportunity for decomposition or side reactions.[10] The enhanced heat and mass transfer in flow reactors can also enable the use of reaction conditions that would be unsafe or impractical in a traditional batch setup.[11]
Data Summary Table
| Parameter | Electrophilic Fluorination (Cationic Intermediate) | Nucleophilic Fluorination (Anionic Intermediate) |
| Common Intermediate | Carbocation | "Naked" Fluoride Anion |
| Key Challenge | Rearrangement, elimination, solvent trapping | Low solubility, poor nucleophilicity due to hydration/lattice energy |
| Stabilizing Solvents | Nitromethane[2], Fluorinated Alcohols (TFE, HFIP)[3] | Polar Aprotic (Acetonitrile, DMF, DMSO)[12] |
| Key Additives | Weakly Coordinating Anions (BF₄⁻, PF₆⁻)[3] | Phase-Transfer Catalysts (Quaternary Ammonium Salts, Crown Ethers)[6] |
| Typical Reagents | Selectfluor[13], NFSI[14] | KF, CsF, TBAF[12] |
References
-
Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]
-
Gore, P. M. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
-
Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
Deoxyfluorination: A Detailed Overview of Recent Developments. (2024, September 9). Thieme Chemistry. [Link]
-
Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Patel, H. (n.d.). Highly Efficient and Greener Approach for Fluorinating Organic Compounds. ResearchGate. [Link]
-
Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie (International Ed. in English). [Link]
-
Schreiner, P. R., &bibitem, A. D. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]
-
Wang, Y.-F., & Wu, J. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]
-
Borrmann, T. (n.d.). Fluoride Ion Transfer and Stabilization of Reactive Ions. ResearchGate. [Link]
-
Gemoets, H., La-Venia, A., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
-
Nitromethane-the secret of electrophilic fluorination reagent activation. (2020, November 20). Chinese Chemical Society. [Link]
-
Nyffeler, P. T. (n.d.). Selectfluor: Mechanistic Insight and Applications. ResearchGate. [Link]
-
Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Why does fluorine stabilise a carbocation?. (2016, January 14). Chemistry Stack Exchange. [Link]
-
Gemoets, H. P. L. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Wang, D. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
-
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. [Link]
-
Knorn, M., & Breder, A. (2024). General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. Nature Communications. [Link]
-
Ahmad, S. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Shen, Y., Ni, C., & Hu, J. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
-
Zlatopolskiy, B. D. (2019). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]
-
Mizuta, S., Verhoog, S., & Gouverneur, V. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]
-
Pupo, G., &bibitem, A. D. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. [Link]
-
Požgan, F. (2020). Renewable Reagent for Nucleophilic Fluorination. PMC. [Link]
-
4,4'-Difluorodiphenyl-difluoromethane. (n.d.). Organic Syntheses Procedure. [Link]
-
Stoyanov, E. S. (2024). Spontaneous Transition of Alkyl Carbocations to Unsaturated Vinyl-Type Carbocations in Organic Solutions. MDPI. [Link]
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nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). [Link]
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Technical Support Center: Improving the Regioselectivity of Cycloalkane Fluorination
Welcome to the technical support center for the regioselective fluorination of cycloalkanes. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of introducing fluorine into cyclic alkane scaffolds. Here, you will find practical, in-depth guidance to troubleshoot common experimental challenges and enhance the precision of your C-H fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in cycloalkane fluorination so challenging?
A1: The direct fluorination of cycloalkanes presents a significant challenge due to the inherent strength and ubiquity of carbon-hydrogen (C-H) bonds.[1][2] Without a guiding influence, most fluorinating agents will react with C-H bonds based on their statistical abundance and intrinsic reactivity (tertiary > secondary > primary), often leading to a mixture of constitutional isomers that are difficult to separate. The high reactivity of many fluorinating reagents can also lead to over-fluorination or degradation of the starting material.[1]
Q2: What are the primary strategies to control the regioselectivity of cycloalkane fluorination?
A2: The most effective strategies to control regioselectivity involve overcoming the challenge of differentiating between similar C-H bonds. The main approaches include:
-
Directed C-H Fluorination: This involves the use of a directing group covalently attached to the cycloalkane substrate. This group interacts with a catalyst, typically a transition metal, to deliver the fluorinating agent to a specific C-H bond in close proximity.[3][4][5]
-
Catalyst-Controlled Fluorination: In some systems, the inherent steric and electronic properties of the catalyst, often a transition metal complex, can favor fluorination at a particular site on the cycloalkane, even without a strong directing group.[6][7]
-
Enzymatic Fluorination: Biocatalysts, such as fluorinase enzymes and engineered cytochrome P450s, can offer exceptional regioselectivity and stereoselectivity due to their precisely shaped active sites that bind the substrate in a specific orientation.[8][9][10]
-
Photocatalysis: This emerging field uses light to generate reactive intermediates under mild conditions, which can enable regioselective fluorination through novel mechanistic pathways.[11][12][13]
Q3: What is a "directing group" and how does it work?
A3: A directing group is a functional group that is part of the substrate and guides the fluorination to a specific C-H bond.[3] It typically contains a heteroatom (e.g., N, O, S) that can coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a particular C-H bond, which is then selectively cleaved and functionalized. A key advantage is the ability to achieve fluorination at otherwise unreactive positions. Some directing groups, like carboxylic acids, can be removed after the reaction, making them "traceless."[3]
Q4: Should I use an electrophilic or nucleophilic fluorine source for my reaction?
A4: The choice between an electrophilic (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) and a nucleophilic (e.g., AgF, TBAF) fluorine source is highly dependent on the reaction mechanism.
-
Electrophilic sources are often used in transition-metal-catalyzed reactions where the metal center facilitates the C-H activation, and the electrophilic fluorine reagent delivers the fluorine atom.[5] They are also common in radical-based fluorinations.
-
Nucleophilic sources are typically employed in methods where a C-H bond is first converted into a carbon-centered radical or cation, which is then trapped by the fluoride ion.[6] Manganese-catalyzed systems are a notable example where a nucleophilic fluoride source is used in conjunction with an oxidant.[5][6]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides actionable solutions based on established principles.
Problem 1: Poor or No Regioselectivity
You are observing a mixture of fluorinated isomers, with no significant preference for the desired product.
Possible Causes and Solutions:
-
Ineffective Directing Group: The chosen directing group may not be coordinating strongly enough to the catalyst or may be positioned in a way that does not favor a single C-H bond.
-
Troubleshooting Steps:
-
Change the Directing Group: If your substrate allows, consider switching to a directing group known for stronger coordination or a different geometry. For example, bidentate directing groups often provide better control than monodentate ones.
-
Optimize the Catalyst: The directing group and catalyst must be compatible. A directing group that works well with a palladium catalyst may not be effective with an iron or manganese catalyst.[14][15][16] Consult the literature for catalyst-directing group pairings relevant to your substrate class.
-
-
-
Non-Directed Background Reaction: The reaction conditions may be harsh enough to cause a non-selective background reaction (e.g., a radical process) that competes with the directed pathway.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can often suppress non-selective background reactions, which typically have higher activation energies.
-
Add a Radical Scavenger: If a radical mechanism is suspected for the non-selective pathway, adding a radical scavenger (e.g., TEMPO, BHT) in a control experiment can help diagnose and potentially mitigate this issue. Be aware that this could also inhibit your desired reaction if it has radical character.
-
-
-
Substrate-Specific Issues: The conformation of your specific cycloalkane may place multiple C-H bonds in accessible positions for the catalyst, leading to a mixture of products.[17]
-
Troubleshooting Steps:
-
Modify the Substrate: If possible, introduce a bulky group elsewhere on the molecule to sterically block undesired positions.
-
Switch to an Enzymatic Approach: If synthetic methods fail to provide the desired regioselectivity, an enzymatic approach could be a powerful alternative. Enzymes often recognize the overall shape of the substrate, leading to highly specific fluorination.[8][9]
-
-
Decision Workflow for Improving Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in cycloalkane fluorination.
Problem 2: Significant Formation of Elimination Byproducts
You are observing the formation of alkenes as major side products, which can occur in both direct C-H fluorination and deoxyfluorination of alcohols.
Possible Causes and Solutions:
-
Basicity of the Fluoride Source or Reaction Environment: In deoxyfluorination, the fluoride anion can act as a base, promoting E2 elimination instead of SN2 substitution.[18] In some C-H activation pathways, intermediates can also be susceptible to elimination.
-
Troubleshooting Steps:
-
Use a Milder Fluoride Source: If using a highly basic fluoride source like TBAF, consider switching to a less basic one, or one that is buffered.
-
Add a Hydrogen-Bond Donor: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or additives can solvate the fluoride ion, reducing its basicity without completely quenching its nucleophilicity.[18][19]
-
Lower the Reaction Temperature: Elimination reactions often have a higher entropic contribution and are favored at higher temperatures.
-
-
Comparative Data on Catalytic Systems
The choice of catalyst is critical for achieving high regioselectivity. The following table summarizes key features of common catalytic systems for C-H fluorination.
| Catalyst System | Typical Substrates | Directing Group Required? | Fluorine Source | Key Advantages |
| Palladium-based [5] | Aromatic and aliphatic C-H bonds | Often, yes (e.g., pyridyl, amides) | Electrophilic (e.g., Selectfluor) | Well-studied, broad substrate scope. |
| Manganese-porphyrin/salen [6][16] | Complex molecules, steroids, terpenoids | Often, no (steric/electronic control) | Nucleophilic (e.g., AgF, TBAF) + Oxidant | Excellent for late-stage fluorination of complex molecules with high regioselectivity.[6][7][16] |
| Iron-based [14][15] | Benzylic, allylic, and unactivated C-H | Yes (e.g., fluoroamides) | Internal (from N-F reagent) | Uses an inexpensive, earth-abundant metal.[14][15] |
| Photocatalysis (e.g., decatungstate) [12][20] | Unactivated C-H bonds | No | Electrophilic (e.g., NFSI) | Mild reaction conditions, unique selectivities.[12][20] |
| Enzymes (e.g., P450s) [9] | Specific natural and non-natural products | No (substrate fits in active site) | Varies with system | Unparalleled regioselectivity and stereoselectivity. |
Experimental Protocols
Protocol 1: Manganese-Porphyrin Catalyzed Fluorination of a Cycloalkane Derivative
This protocol is adapted from the principles described by Groves and coworkers for the late-stage fluorination of complex molecules.[6][21]
Materials:
-
Cycloalkane substrate (1.0 equiv)
-
Manganese(III) tetraphenylporphyrin chloride (Mn(TPP)Cl) (0.05 equiv)
-
Silver fluoride (AgF) (3.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)
-
Iodosylbenzene (PhIO) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN) as solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the cycloalkane substrate (e.g., 0.2 mmol), Mn(TPP)Cl (0.01 mmol), and AgF (0.6 mmol).
-
Add anhydrous MeCN (2.0 mL) and stir the suspension.
-
Add the TBAF solution (0.3 mmol, 0.3 mL) dropwise.
-
Add PhIO (0.4 mmol) in one portion.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the generation of a high-valent oxomanganese species that performs the C-H abstraction, followed by fluorine transfer.[7] The regioselectivity is often governed by the steric accessibility of the C-H bonds, with more exposed positions being favored.
Mechanism of Directed C-H Fluorination
Caption: A simplified workflow for transition-metal-catalyzed directed C-H fluorination.
References
-
Novotná, K., et al. (2014). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 10, 1379–1386. [Link]
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Ma, J., et al. (2018). Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. Chemical Communications, 54(72), 10144-10147. [Link]
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Milcent, T., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9695–9705. [Link]
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Rodríguez, N., & Goossen, L. J. (2011). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 47(44), 12078-12087. [Link]
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Quora. (2017). Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible?. [Link]
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Zhu, D., et al. (2014). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of the American Chemical Society, 136(49), 17426–17434. [Link]
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Thompson, S., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 10235–10245. [Link]
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UCL Discovery. (n.d.). Site selectivities in fluorination. [Link]
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Liu, W., et al. (2013). Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion. Nature Protocols, 8(2), 235–242. [Link]
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Lin, A., Huehls, C. B., & Yang, J. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers, 1(4), 437-441. [Link]
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Thompson, S., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 10235–10245. [Link]
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L'Heureux, A., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition, 58(43), 15294-15311. [Link]
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Rentmeister, A., et al. (2009). Chemo-enzymatic fluorination of unactivated organic compounds. Nature Chemical Biology, 5(4), 235–237. [Link]
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Gouverneur, V., & Tredwell, M. (Eds.). (2017). Strategies Towards Challenging Fluorination Reactions. John Wiley & Sons. [Link]
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Hu, J., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science, 15(48), 20037-20059. [Link]
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Bloom, S., et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(40), 13179–13182. [Link]
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Daugulis, O., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(12), 2446-2458. [Link]
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Bloom, S., et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination. Journal of the American Chemical Society, 138(40), 13179–13182. [Link]
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ChemRxiv. (2020). Manganese-Porphyrin-Catalyzed CH Fluorination: Hydrocarbons, But Not Drugs?. [Link]
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Carboni, A., et al. (2024). Photoinduced Regioselective Fluorination and Vinylation of Remote C(sp3)–H Bonds Using Thianthrenium Salts. Organic Letters, 26(21), 4724–4729. [Link]
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ResearchGate. (2012). Hydrogenation of fluoroarenes: Direct access to all- cis -(multi)fluorinated cycloalkanes. [Link]
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Hooker, J. M., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(18), 3546–3559. [Link]
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ResearchGate. (2020). Directing Group-Controlled Regioselectivity in an Enzymatic C-H Bond Oxygenation. [Link]
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Li, Y., et al. (2021). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications, 57(84), 11021-11024. [Link]
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ResearchGate. (n.d.). Regio- and stereo-chemical possibilities for the α/γ-fluorination reactions. [Link]
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Wang, D., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6334–6339. [Link]
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Engle, K. M., et al. (2022). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ACS Catalysis, 12(1), 351–360. [Link]
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ResearchGate. (2020). Selective fluorination of alkyl C-H bonds via photocatalysis. [Link]
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SciSpace. (2014). Ruthenium-catalyzed C-C coupling of fluorinated alcohols with allenes: dehydrogenation at the energetic limit of β-hydride elim. [Link]
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ResearchGate. (n.d.). Iron‐catalyzed fluoroamide directed C−H fluorination. [Link]
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Beilstein Journals. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. [Link]
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Reddit. (2023). Need tips for developing my deoxyfluorination reaction. [Link]
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Semantic Scholar. (2018). A convenient photocatalytic fluorination of unactivated C-H bonds. [Link]
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Wipf Group. (2015). Manganese-Catalyzed Late- Stage Aliphatic C−H Azidation. [Link]
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Cole, K. P., et al. (2021). Defluorodearomatization: a Photocatalytic Birch-like Reduction that Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids. Chem. Sci., 12(1), 181–186. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
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ResearchGate. (2017). Ruthenium(II)-Catalyzed C−H Methylation with Trifluoroborates. [Link]
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Beilstein Journals. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. [Link]
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PubMed. (2014). Ruthenium-catalyzed C-C coupling of fluorinated alcohols with allenes: dehydrogenation at the energetic limit of β-hydride elimination. [Link]
-
Gouverneur, V., et al. (2022). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Nature Communications, 13, 4016. [Link]
-
Wang, C., et al. (2022). Ruthenium-Catalyzed Hydroxyl-Directed peri-Selective C–H Activation and Annulation of 1-Naphthols with CF3–Imidoyl Sulfoxonium Ylides for the Synthesis of 2-(Trifluoromethyl)-2,3-dihydrobenzo[de]chromen-2-amines. Organic Letters, 24(41), 7590–7595. [Link]
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PubMed. (2022). Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorinated Polyketides. [Link]
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Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to 1,1-Difluorocyclopentane and Bicyclo[1.1.1]pentane as Bioisosteres in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This "escape from flatland" has led to a surge in the exploration of saturated, three-dimensional scaffolds that can serve as bioisosteric replacements for common pharmacophoric elements. Among these, the rigid and compact bicyclo[1.1.1]pentane (BCP) has emerged as a star player, particularly as a surrogate for the ubiquitous phenyl ring. However, the ever-expanding toolbox of bioisosteres presents other intriguing, albeit less explored, alternatives. This guide provides an in-depth, objective comparison of the well-established BCP with the emerging 1,1-difluorocyclopentane scaffold, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by available experimental data.
The Bioisosteric Principle: More Than Just Mimicry
Bioisosterism is a cornerstone of modern drug design, involving the substitution of a molecular fragment with another that retains similar biological activity while favorably modulating other properties such as potency, selectivity, pharmacokinetics, and toxicity. This guide delves into two distinct saturated carbocyclic bioisosteres, each with a unique set of structural and physicochemical characteristics that can be strategically leveraged in drug discovery programs.
Bicyclo[1.1.1]pentane (BCP): The Rigid Workhorse
First introduced as a phenyl ring bioisostere in 2012, BCP has rapidly gained popularity in medicinal chemistry.[1] Its rigid, cage-like structure provides a defined exit vector for substituents, mimicking the para-substitution pattern of a phenyl ring, albeit with a shorter distance between substitution points (approximately 1.85 Å for BCP versus 2.79 Å for a p-phenyl group).[1] This structural rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.
This compound: A Flexible Contender with a Polar Twist
The this compound motif, while less explored as a direct phenyl ring bioisostere, offers a compelling set of properties rooted in the strategic introduction of fluorine. The gem-difluoro group can act as a bioisostere for a carbonyl or a gem-dimethyl group, and its influence on the physicochemical properties of the parent cyclopentane ring makes it an intriguing scaffold for broader bioisosteric applications. Unlike the rigid BCP, the cyclopentane ring possesses conformational flexibility, which can be either an advantage or a disadvantage depending on the specific drug design challenge.
Head-to-Head Comparison: A Data-Driven Analysis
Here, we compare these two scaffolds across key parameters crucial for drug design, drawing upon available experimental and computational data.
Structural and Conformational Landscape
Bicyclo[1.1.1]pentane is exceptionally rigid. Its constrained nature eliminates the conformational complexity that can plague more flexible scaffolds. This rigidity can lead to a lower entropic penalty upon binding to a target protein, potentially enhancing binding affinity.
This compound , in contrast, is conformationally flexible, adopting envelope and twist puckered conformations. The gem-difluoro substitution is expected to influence the ring's conformational preferences. While direct conformational analysis of this compound is not extensively reported, studies on related difluorinated alkanes suggest that the C-F bonds will have a significant impact on the conformational energy landscape. This flexibility can be beneficial for exploring a wider range of target-binding conformations but may also introduce an entropic cost upon binding.
Caption: Structural characteristics of BCP and this compound.
Physicochemical Properties: A Game of Polarity and Solubility
The introduction of fluorine can dramatically alter a molecule's physicochemical properties. The following table summarizes a comparison of key properties, with data for this compound derivatives being inferred from studies on gem-difluorinated cycloalkanes where direct comparative data is unavailable.
| Property | Bicyclo[1.1.1]pentane (BCP) | This compound | Rationale & Implications |
| Lipophilicity (cLogP) | Generally lower than phenyl analogues. | Expected to be lower than non-fluorinated cyclopentane but potentially higher than BCP depending on the parent molecule. The gem-difluoro group can increase lipophilicity in some contexts. | Lower lipophilicity is often desirable to improve solubility and reduce off-target effects. |
| Aqueous Solubility | Significantly improved compared to phenyl analogues.[1] | Generally, gem-difluorination can either not affect or slightly improve aqueous solubility compared to non-fluorinated counterparts. | Enhanced solubility is a major advantage in drug development, improving bioavailability and formulation options. |
| Dipole Moment | Low | Significant, due to the two C-F bonds. | The increased dipole moment can lead to beneficial interactions with polar residues in a protein binding site but may also impact cell permeability. |
Table 1: Comparative Physicochemical Properties.
Metabolic Stability: The Fluorine Advantage
A major driver for incorporating bioisosteres is to improve metabolic stability by blocking sites of metabolism.
Bicyclo[1.1.1]pentane is generally considered to be metabolically robust due to its strained, non-planar structure, which is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to aromatic rings.
This compound is also expected to exhibit enhanced metabolic stability. The gem-difluoro group can block potential sites of metabolism on the cyclopentane ring. Studies have shown that gem-difluorination generally either does not affect or slightly improves the metabolic stability of cycloalkanes.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and functionalization is a critical factor in the adoption of a new bioisostere.
Bicyclo[1.1.1]pentane derivatives have become increasingly accessible in recent years. The primary route involves the use of [1.1.1]propellane, a highly strained and reactive precursor. While initially challenging to handle, scalable methods for the synthesis of functionalized BCPs are now available.[1]
This compound derivatives can be synthesized from commercially available cyclopentanone precursors. Deoxyfluorination of the ketone is a common strategy to introduce the gem-difluoro moiety.
Experimental Protocols
Synthesis of a Functionalized Bicyclo[1.1.1]pentane Derivative
The following protocol is a representative example of the synthesis of a BCP derivative from [1.1.1]propellane.
Step 1: Generation of [1.1.1]Propellane Solution
-
Causality: [1.1.1]Propellane is too unstable to be isolated and is therefore generated and used in solution. The synthesis typically involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent.
Step 2: Radical Addition to [1.1.1]Propellane
-
To a solution of [1.1.1]propellane in a suitable solvent (e.g., THF or dioxane) under an inert atmosphere, add the desired radical precursor (e.g., an alkyl iodide) and a radical initiator (e.g., triethylborane or a photoredox catalyst).
-
Irradiate the reaction mixture with visible light if using a photoredox catalyst.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction and purify the product by column chromatography.
-
Causality: The highly strained central bond of propellane readily undergoes homolytic cleavage upon reaction with a radical, leading to the formation of a bicyclo[1.1.1]pentyl radical, which then propagates the radical chain reaction.
Synthesis of a Functionalized this compound Derivative
The following protocol describes a general method for the synthesis of a this compound derivative from a substituted cyclopentanone.
Step 1: Deoxyfluorination of a Substituted Cyclopentanone
-
To a solution of the substituted cyclopentanone in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Causality: Deoxyfluorinating agents replace the carbonyl oxygen with two fluorine atoms. The reaction proceeds through a fluoro-oxosulfonium intermediate.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Caption: Workflow for in vitro metabolic stability assay.
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat, or mouse) and a cofactor solution containing NADPH at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. NADPH is a necessary cofactor for the activity of these enzymes. By measuring the rate of disappearance of the test compound, its metabolic stability can be determined.
Conclusion: Choosing the Right Tool for the Job
Both bicyclo[1.1.1]pentane and this compound offer medicinal chemists valuable tools to escape from the confines of flat, aromatic structures and to fine-tune the properties of drug candidates.
Bicyclo[1.1.1]pentane is the bioisostere of choice when:
-
A rigid scaffold is required to lock in a specific conformation.
-
A direct, non-planar replacement for a para-substituted phenyl ring is needed.
-
Significant improvements in solubility and metabolic stability are primary goals.
This compound should be considered when:
-
A degree of conformational flexibility is desired to explore different binding modes.
-
Modulation of local polarity through the introduction of a dipole moment is a strategic goal.
-
A bioisosteric replacement for a gem-dimethyl or carbonyl group is sought, with the added benefit of improved metabolic stability.
Ultimately, the choice between these two scaffolds will depend on the specific objectives of the drug discovery program and the particular challenges being addressed. While BCP is a well-validated and increasingly accessible bioisostere, the potential of this compound as a versatile and property-modulating scaffold warrants further investigation. As more experimental data on the latter becomes available, its place in the medicinal chemist's toolbox will undoubtedly become more clearly defined.
References
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Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
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Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry: Design, synthesis, and characterization. The Journal of Organic Chemistry, 84(23), 15106–15117. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105325118. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 13–24. [Link]
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A Senior Application Scientist’s Guide to the Synthesis and Validation of gem-Difluorocyclopropanes via [2+1] Cycloaddition
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a gem-difluorocyclopropane (gF2CP) motif into a molecule is a powerful strategy in modern medicinal chemistry. The unique stereoelectronic properties of the difluoromethylene group, combined with the inherent ring strain of the cyclopropane, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of common synthetic routes for accessing these valuable structures, focusing on the practical application and validation of difluorocarbene-mediated [2+1] cycloaddition reactions.
The Strategic Advantage of the gem-Difluorocyclopropane Moiety
Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, often enhancing biological activity. When incorporated as a CF₂ group within a cyclopropane ring, it imparts a unique conformational rigidity and alters the electronic nature of the three-membered ring. This modification can block sites of metabolism, improve pharmacokinetics, and fine-tune the acidity or basicity of nearby functional groups, making the gF2CP unit a highly sought-after component in drug design.[1][2] The primary and most reliable method for constructing this motif is the [2+1] cycloaddition of a difluorocarbene (:CF₂) intermediate with an alkene.[1][3]
The choice of difluorocarbene precursor is paramount and dictated by factors such as substrate reactivity, functional group tolerance, reaction scale, and safety considerations. Below, we compare the leading methodologies.
Comparative Analysis of Difluorocarbene Precursors
The efficacy of a difluorocyclopropanation reaction hinges on the controlled generation of the transient and electrophilic difluorocarbene species.[1] While numerous methods exist, they vary significantly in their operational simplicity, substrate scope, and reaction conditions.
Caption: General mechanism for difluorocyclopropanation.
Method 1: Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used precursor for difluorocarbene.[1][4] Its stability, commercial availability, and the mild conditions required for activation make it a preferred choice for complex molecule synthesis.
-
Mechanism of Action: Activation is typically achieved with a nucleophilic initiator, such as a fluoride source (e.g., TBAT) or, more commonly, an iodide salt (e.g., NaI).[1][4][5] The initiator attacks the silicon atom, liberating a transient trifluoromethyl anion ([CF₃]⁻). This anion is unstable and readily eliminates a fluoride ion to generate difluorocarbene (:CF₂).[4][6]
-
Causality Behind Experimental Choices: The use of catalytic sodium iodide in a solvent like THF is highly effective. Iodide is a soft nucleophile that efficiently activates TMSCF₃, and the reaction can be driven at moderate temperatures (60-65 °C).[1] This avoids the harsh basic or high-temperature conditions of older methods, preserving sensitive functional groups. The reaction is compatible with both electron-rich and moderately electron-poor alkenes.[1][4]
Method 2: Sodium Chlorodifluoroacetate (ClCF₂COONa)
This is one of the classic and most cost-effective methods for generating difluorocarbene.
-
Mechanism of Action: The reagent undergoes thermal decomposition (pyrolysis) in a high-boiling solvent like diglyme or triglyme.[1] The process involves decarboxylation to form a chlorodifluoromethyl anion, which then loses a chloride ion to yield :CF₂.
-
Causality Behind Experimental Choices: The high temperatures required (often >180 °C) are a significant drawback, limiting the substrate scope to thermally stable alkenes.[1][7] Furthermore, the use of high-boiling solvents complicates product isolation. However, recent advancements have shown that microwave irradiation can dramatically shorten reaction times (to minutes) and allow for the use of lower-boiling solvents like THF, making this method more practical and environmentally friendly.[7]
Method 3: Dolbier's Reagents (e.g., TFDA)
Reagents like Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) were developed specifically to address the challenge of reacting difluorocarbene with electron-deficient alkenes.[1][3]
-
Mechanism of Action: TFDA decomposes at moderate temperatures upon initiation by a fluoride source (e.g., NaF). It undergoes desilylation, followed by decarboxylation and loss of SO₂, to generate :CF₂.[1]
-
Causality Behind Experimental Choices: This method is highly efficient for unreactive alkenes where other methods fail. The generation of :CF₂ occurs under relatively mild conditions, expanding the utility of difluorocyclopropanation to substrates like acrylates and other electron-poor systems.[1]
Quantitative Performance Comparison
The choice of reagent significantly impacts the reaction yield, which is highly dependent on the electronic nature of the alkene substrate.
| Method/Precursor | Alkene Type | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| TMSCF₃ / NaI | Electron-rich & neutral | THF, 60-80 °C | 60 - 95% | Mild, high functional group tolerance, reliable.[1][4] | Higher cost, less effective for very electron-deficient alkenes. |
| ClCF₂COONa | Electron-rich & neutral | Diglyme, >180 °C (Thermal) | 40 - 80% | Low cost, simple reagent.[1] | Harsh conditions, limited substrate scope, difficult workup. |
| ClCF₂COONa (MW) | Electron-rich & neutral | THF, 170 °C (Microwave) | 70 - 90% | Extremely fast, uses common solvents.[7] | Requires specialized microwave equipment. |
| TFDA / NaF | Electron-deficient | DME, 80 °C | 50 - 85% | Excellent for electron-poor alkenes.[1] | Reagent is less common and more expensive. |
Self-Validating Experimental Protocol: Difluorocyclopropanation using TMSCF₃/NaI
This protocol provides a complete workflow for the synthesis, purification, and validation of a representative difluorocyclopropane, ensuring a self-validating system from start to finish.
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A Comparative Guide to the Metabolic Stability of gem-Difluorinated Compounds
<, a leading-edge publisher of scientific and technical content, presents this comprehensive guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and assessment of the metabolic stability of gem-difluorinated compounds, grounded in experimental data and established scientific principles.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing pharmacological properties such as binding affinity, lipophilicity, and, most notably, metabolic stability.[1] Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group is particularly compelling due to its profound influence on a molecule's physicochemical and pharmacological profile.[2] This guide offers an objective comparison of the metabolic stability of gem-difluorinated compounds against their non-fluorinated and other halogenated analogs, supported by experimental data and detailed protocols.
The Scientific Rationale: Why gem-Difluorination Enhances Metabolic Stability
The enhanced metabolic stability of many gem-difluorinated compounds stems from the fundamental properties of the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, making it significantly more resistant to enzymatic cleavage compared to a C-H bond.[1] This inherent strength often "shields" a potential metabolic soft spot from oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4]
However, the influence of gem-difluorination extends beyond simple bond strength. The high electronegativity of fluorine atoms in a CF2 group creates a strong dipole moment and can alter the electron distribution of the entire molecule. This electronic perturbation can render the molecule a poorer substrate for CYP enzymes, thereby slowing its rate of metabolism.[3][5] It is a misconception to attribute the increased stability solely to the C-F bond strength; rather, it is a combination of steric and electronic effects that dictate the metabolic fate of the compound.[3][6]
While gem-difluorination often leads to increased metabolic stability, it is not a universal outcome. In some cases, the introduction of a CF2 group can alter the conformation of a molecule, potentially exposing other sites to metabolism or, in rare instances, even accelerating degradation through alternative pathways.[7][8] For example, a study on a macrocyclic compound revealed that the fluorinated version was less metabolically stable due to a conformational change that promoted amide cleavage.[7][8] Therefore, a thorough experimental evaluation is paramount.
Comparative Analysis: gem-Difluorinated vs. Non-Fluorinated Analogs
Numerous studies have demonstrated that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[9][10][11] This improvement is often observed as a longer half-life (t1/2) and lower intrinsic clearance (Clint) in in vitro assays.
Table 1: Comparative Metabolic Stability Data
| Compound Pair | Modification | In Vitro System | t1/2 (min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| Model Cycloalkanes | |||||
| Non-fluorinated amine | - | Human Liver Microsomes | 25.3 | 27.4 | [10] |
| gem-Difluorinated amine | CF2 | Human Liver Microsomes | 31.8 | 21.8 | [10] |
| Macrocyclic System | |||||
| Non-fluorinated macrocycle (4b) | - | Human Hepatocytes | 10 | Not Reported | [7][8] |
| gem-Difluorinated macrocycle (4a) | CF2 | Human Hepatocytes | < 1 (not measurable) | Not Reported | [7][8] |
| Non-fluorinated macrocycle (4b) | - | Human Liver Microsomes | 31 | Not Reported | [7][8] |
| gem-Difluorinated macrocycle (4a) | CF2 | Human Liver Microsomes | < 1 (not measurable) | Not Reported | [7][8] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary depending on specific experimental conditions.
The data clearly illustrates that the impact of gem-difluorination is context-dependent. While the cycloalkane example shows a modest improvement in stability, the macrocyclic system demonstrates a dramatic decrease in stability, highlighting the importance of empirical testing for each new chemical entity.
Experimental Protocols for Assessing Metabolic Stability
To rigorously assess the metabolic stability of gem-difluorinated compounds, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[12][13][14] These assays provide critical data on a compound's susceptibility to metabolism and help predict its in vivo pharmacokinetic profile.[13][14]
Liver Microsomal Stability Assay
This assay is a fundamental tool for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[12][15] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[16]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration (e.g., 1 µM) in the incubation buffer.
-
Liver Microsomes: Use pooled human liver microsomes for clinically relevant data. Thaw on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[16][17]
-
NADPH Regeneration System: Prepare a solution containing NADPH, an essential cofactor for CYP enzymes.[16] A common concentration is 1 mM.[16]
-
-
Incubation:
-
Pre-warm the test compound and microsome solutions to 37°C for 5 minutes.[17]
-
Initiate the metabolic reaction by adding the NADPH solution.[16]
-
Incubate the mixture at 37°C with gentle agitation.[17]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[16]
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding a cold organic solvent, such as acetonitrile, to the collected aliquots.[16] This precipitates the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.[17]
-
Transfer the supernatant, containing the remaining parent compound and any metabolites, to a new plate or vials for analysis.[16]
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells (hepatocytes).[12][21] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as drug transporters, offering a more physiologically relevant model.[15][21]
Caption: Workflow for the Hepatocyte Stability Assay.
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution as described for the microsomal assay.
-
Hepatocytes: Use cryopreserved plateable human hepatocytes for convenience and reproducibility.[22] Thaw the hepatocytes according to the supplier's protocol and resuspend them in the appropriate culture medium.[22] Ensure high cell viability (>80%).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator.[23]
-
Initiate the assay by adding the test compound to the hepatocyte suspension.[21][23]
-
Incubate at 37°C with gentle agitation to keep the cells in suspension.[23]
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).[23]
-
-
Reaction Termination and Sample Processing:
-
Bioanalysis and Data Analysis:
Metabolic Pathways and Defluorination
While gem-difluorination often blocks metabolism at the site of fluorination, it is crucial to investigate potential alternative metabolic pathways. This includes identifying the metabolites formed during the stability assays. Metabolite identification studies, typically conducted using high-resolution mass spectrometry, can reveal if the compound is being metabolized at other sites or if defluorination is occurring.[20]
Defluorination, the cleavage of the C-F bond, can be a concern for fluorinated compounds.[24] While generally less common for the highly stable CF2 group, it can be catalyzed by certain CYP enzymes or other dehalogenases.[25][26] Monitoring for the release of fluoride ions or the formation of defluorinated metabolites is an important aspect of a comprehensive metabolic stability assessment.
Regulatory Context
Regulatory agencies such as the FDA and EMA require thorough investigation of a drug candidate's metabolic profile.[27][28][29] Data from in vitro metabolism studies are essential components of Investigational New Drug (IND) applications and New Drug Applications (NDAs).[28] The International Council for Harmonisation (ICH) also provides guidelines on drug interaction studies, which are closely linked to metabolic stability.[30]
Conclusion
The incorporation of a gem-difluoro group is a powerful strategy in drug design that can significantly enhance metabolic stability. However, the effects are not always predictable and are highly dependent on the molecular context.[7] A rigorous and systematic assessment using in vitro tools such as liver microsomal and hepatocyte stability assays is essential to characterize the metabolic profile of any new gem-difluorinated compound. The detailed protocols and comparative data presented in this guide provide a solid framework for researchers to conduct these critical studies, enabling more informed decisions in the drug discovery and development process.
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gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Molecules, 27(7), 2296. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science, 15(44), 17084-17091. [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2023). Frontiers in Pharmacology, 14, 1243307. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science, 15(44), 17084-17091. [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2018). Journal of Medicinal Chemistry, 61(17), 7749-7760. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). ACS Medicinal Chemistry Letters, 14(3), 263-272. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv. [Link]
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Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. (1981). Drug Metabolism and Disposition, 9(4), 304-307. [Link]
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Investigation of drug interactions - Scientific guideline. (2012). European Medicines Agency. Retrieved January 23, 2026, from [Link]
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Hepatocyte Stability. (n.d.). Cyprotex. Retrieved January 23, 2026, from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved January 23, 2026, from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 23, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioanalysis & Biomedicine, 3(5), 103-112. [Link]
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Metabolic activation in microbial defluorination. (A) Reductive... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 23, 2026, from [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2012). In Drug Metabolism. InTech. [Link]
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The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved January 23, 2026, from [Link]
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Guideline on the investigation of drug interactions. (2012). European Medicines Agency. Retrieved January 23, 2026, from [Link]
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Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). Journal of Chemical Information and Modeling. [Link]
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Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). Drug Target Review. Retrieved January 23, 2026, from [Link]
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Breaking C-F bonds in drugs. (n.d.). Hypha Discovery. Retrieved January 23, 2026, from [Link]
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Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
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Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega, 9(26), 28415-28423. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 1,1-Difluorocyclopentane: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. 1,1-Difluorocyclopentane, a fluorinated aliphatic hydrocarbon, presents a specific set of handling challenges that demand meticulous attention to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure the safe handling of this compound, thereby fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before selecting the appropriate PPE, it is imperative to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
A Multi-faceted Approach to Personal Protection
A comprehensive PPE strategy for this compound must address all potential routes of exposure: dermal, ocular, and inhalation. The following sections detail the rationale and specifications for each type of protective equipment.
Dermal Protection: Beyond the Basic Lab Coat
Given that this compound is a known skin irritant, the selection of appropriate hand and body protection is critical.[1]
Hand Protection:
Standard latex or thin nitrile examination gloves are insufficient for prolonged handling of this solvent. Instead, chemically resistant gloves are mandatory. The choice of glove material should be based on its resistance to degradation and permeation by fluorinated solvents.
| Glove Material | General Recommendation for Fluorinated Solvents | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including many solvents. |
| Viton® | Excellent | A fluoroelastomer with excellent resistance to hydrocarbons and many corrosive chemicals. |
| Nitrile Rubber | Good to Excellent | A good general-purpose option, but breakthrough times can vary. Always consult the manufacturer's compatibility data.[5] |
| Neoprene | Good | Provides moderate protection against a variety of chemicals. |
It is crucial to consult the glove manufacturer's specific chemical resistance charts for data on breakthrough time and permeation rates. [6][7][8] Double-gloving can provide an additional layer of protection, especially during tasks with a higher risk of splashing.
Body Protection:
A standard cotton lab coat offers minimal protection against chemical splashes. For handling this compound, the following should be worn:
-
A flame-resistant lab coat: This is a critical precaution due to the presumed flammability of the compound.
-
A chemical-resistant apron: Worn over the lab coat, an apron provides an additional barrier against splashes and spills.
-
Full-length pants and closed-toe shoes: These are fundamental laboratory safety requirements to protect the lower body and feet from accidental exposure.
Ocular Protection: A Non-Negotiable Standard
The serious eye irritation potential of this compound necessitates robust eye protection.[1]
-
Chemical splash goggles: These are the minimum requirement for any work involving this compound. They must fit snugly against the face to prevent splashes from entering the eyes from the sides, top, or bottom.
-
Face shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated material, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
Respiratory Protection: Safeguarding Against Inhalation Hazards
As this compound may cause respiratory irritation, all handling of this volatile organic compound (VOC) must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9][10]
In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
-
Respirator Type: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is the appropriate choice for protection against the vapors of this compound.[11][12][13]
-
Cartridge Selection: Look for NIOSH-approved cartridges with a black color code, which designates them for use with organic vapors.[11][13]
-
Cartridge Change Schedule: A cartridge change schedule must be established to ensure that the cartridges are replaced before they become saturated and breakthrough occurs. This schedule should be based on the frequency and duration of use, the concentration of the contaminant, and the manufacturer's recommendations.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, and long pants, followed by chemical splash goggles, and finally, chemically resistant gloves. If a respirator is required, it should be donned and a seal check performed before entering the work area.
-
Transfer and Use: Conduct all transfers and manipulations of this compound within a chemical fume hood. Use grounding and bonding to prevent the buildup of static electricity, which could serve as an ignition source.[2]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and goggles. If a respirator was used, it should be the last item removed after leaving the work area. Wash hands thoroughly after removing all PPE.
Disposal Plan:
As a halogenated organic compound, this compound requires specific waste disposal procedures.[14][15][16][17][18]
-
Waste Collection: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and to manage disposal costs, as the treatment of halogenated waste is typically more expensive.[15][16]
-
Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Under no circumstances should halogenated organic waste be poured down the drain. [18]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is not merely a procedural requirement but a cornerstone of excellence in the scientific community.
References
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- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor.
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- Cohen, J., Gilligan, T., & Esposito, B. (2017). Volatile organic compounds and good laboratory practices in the in vitro fertilization laboratory: the important parameters for successful outcome in extended culture. Journal of assisted reproduction and genetics, 34(7), 871–876.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group. (n.d.).
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- Balchem. (2015, June 25).
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- Pace Analytical. (n.d.). Volatile Organic Compounds (VOCs) Testing Services.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Sigma-Aldrich. (2025, May 5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
